DKFZ-748
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H23N3O3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-21(12-5-10-17(22)20-24)13-11-19-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-4,6-9,24H,5,10-13H2,1H3,(H,19,23)(H,20,22) |
InChIキー |
KLGDKBPAEMOECW-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC(=O)NO)CCNC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of DKFZ-748: A Selective HDAC10 Inhibitor Targeting Polyamine Metabolism
For Immediate Release
Heidelberg, Germany – December 8, 2025 – Newly synthesized data reveals the intricate mechanism of action of DKFZ-748, a highly selective and potent small molecule inhibitor of Histone Deacetylase 10 (HDAC10). This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a chemical probe that demonstrates exceptional selectivity for HDAC10, an enzyme primarily involved in the deacetylation of polyamines.[1][2][3] Unlike many other histone deacetylases, HDAC10's primary substrates are not histone proteins, but rather acetylated polyamines such as N8-acetylspermidine.[4][5] By inhibiting HDAC10, this compound disrupts polyamine homeostasis, leading to the accumulation of acetylated polyamines.[2][6] This disruption has been shown to curb the growth of cancer cells, particularly under conditions of limited polyamine availability.[1][2] This guide will dissect the molecular interactions, cellular consequences, and the experimental validation of this compound's mechanism of action.
Mechanism of Action: Targeting the Polyamine Deacetylation Pathway
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC10.[1][3] HDAC10 functions as a polyamine deacetylase (PDAC), playing a crucial role in the recycling of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells, with their high proliferative rate, have a significant demand for polyamines.
The canonical pathway involves the uptake of acetylated polyamines from the diet or their production through intracellular polyamine catabolism. HDAC10 then removes the acetyl group, regenerating free polyamines that can be utilized by the cell.
This compound, as an aza-suberanilohydroxamic acid (aza-SAHA) derivative, was rationally designed to bind with high affinity and selectivity to the active site of HDAC10.[2][7] This binding event blocks the access of acetylated polyamines to the catalytic zinc ion within the enzyme's active site, thereby preventing their deacetylation.[8]
The cellular consequence of HDAC10 inhibition by this compound is a significant, dose-dependent accumulation of N8-acetylspermidine and N1,8-diacetylspermidine.[6] This accumulation, coupled with the depletion of free polyamines, creates a state of polyamine stress. In cancer cells, which are highly dependent on a steady supply of polyamines, this disruption of homeostasis can lead to a reduction in cell growth and proliferation.[2][6]
Quantitative Data
The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against HDAC10
| Parameter | Value | Assay | Reference |
| pIC50 | 7.66 | TR-FRET ligand displacement | [6] |
| IC50 | 5 nM | TR-FRET ligand displacement | [9] |
Table 2: Selectivity Profile of this compound against other HDAC Isoforms
| Off-Target | IC50 (µM) | Selectivity Factor (vs. HDAC10 IC50 of 5 nM) | Assay | Reference |
| HDAC1 | 13 | 2600-fold | HDAC-Glo | [9] |
| HDAC2 | 51 | 10200-fold | HDAC-Glo | [9] |
| HDAC3 | <100 | >20000-fold | HDAC-Glo | [9] |
| HDAC6 | 3 | 600-fold | HDAC-Glo | [9] |
| HDAC8 | 1.3 | 260-fold | HDAC-Glo | [9] |
Table 3: Cellular Target Engagement and Cytotoxicity
| Parameter | Cell Line | Value | Assay | Reference |
| Cellular Target Engagement (pIC50) | - | 7.66 | NanoBRET | [2] |
| Cytotoxicity (72h) | HEK293T, HeLa, BE(2)-C | No significant cytotoxicity | CellTiter-Blue | [10] |
| Growth Inhibition | HeLa (polyamine-limiting conditions) | Dose-dependent | - | [2][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TR-FRET Ligand Displacement Assay for HDAC10 Inhibition
This assay quantitatively measures the binding of an inhibitor to HDAC10 by monitoring the displacement of a fluorescent tracer molecule.
Protocol:
-
Reagents: TwinStrep-GST-HDAC10 fusion protein, a small molecule dye conjugate "tracer", and Eu³⁺-labeled Strep-TactinXT®.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the HDAC10 protein, the tracer, and the Eu³⁺-labeled Strep-TactinXT®. c. Add the diluted this compound to the wells. d. Incubate the plate to allow the binding reaction to reach equilibrium. e. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound is used to calculate the IC50 value.[11]
HDAC-Glo™ I/II Assay for Selectivity Profiling
This luminescent assay measures the activity of HDAC Class I and II enzymes and is used to determine the selectivity of inhibitors.
Protocol:
-
Reagents: HDAC-Glo™ I/II Reagent (containing a luminogenic peptide substrate and a developer reagent).
-
Procedure: a. Prepare serial dilutions of this compound. b. In separate wells of a white-walled microplate, add the individual purified HDAC isoforms (HDAC1, 2, 3, 6, 8). c. Add the diluted this compound to the wells. d. Add the HDAC-Glo™ I/II Reagent to initiate the reaction. e. Incubate at room temperature for 15-45 minutes. f. Measure the luminescence using a luminometer.
-
Data Analysis: The inhibition of luminescence at different concentrations of this compound is used to determine the IC50 value for each HDAC isoform.[1][12][13][14]
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within intact cells.
Protocol:
-
Cell Preparation: Use cells engineered to express an HDAC10-NanoLuc® fusion protein.
-
Procedure: a. Seed the cells in an assay plate. b. Add a cell-permeable fluorescent tracer that binds to HDAC10. c. Add a serial dilution of this compound. d. Add the NanoLuc® substrate. e. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The displacement of the tracer by this compound leads to a decrease in the BRET signal, which is used to calculate the cellular target engagement IC50.[15][16][17][18][19]
Cellular Proliferation and Cytotoxicity Assays
These assays assess the effect of this compound on cell viability and growth.
Protocol (CellTiter-Blue® Assay):
-
Cell Culture: Seed cancer cell lines (e.g., HeLa) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). For polyamine-limiting conditions, cells can be co-treated with an ornithine decarboxylase inhibitor like DFMO.
-
Assay: Add CellTiter-Blue® reagent to each well and incubate.
-
Measurement: Measure the fluorescence, which is proportional to the number of viable cells.
-
Data Analysis: Determine the effect of this compound on cell proliferation and calculate GI50 (concentration for 50% growth inhibition) or assess general cytotoxicity.[10]
Quantification of Intracellular Polyamines
This method is used to measure the levels of acetylated and non-acetylated polyamines in cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Lysis and Extraction: Harvest the cells, lyse them, and perform an acid extraction of the polyamines.
-
Derivatization: Derivatize the extracted polyamines to make them suitable for detection.
-
Analysis: Analyze the derivatized polyamines using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the levels of different polyamine species by comparing them to known standards.[2][20]
Conclusion
This compound represents a significant advancement in the development of selective HDAC10 inhibitors. Its well-defined mechanism of action, centered on the inhibition of polyamine deacetylation, provides a clear rationale for its potential therapeutic applications, particularly in oncology. The comprehensive data presented in this guide underscores the potency, selectivity, and cellular activity of this compound, establishing it as a valuable tool for further research into the biological roles of HDAC10 and the development of novel anti-cancer strategies.
References
- 1. HDAC-Glo™ I/II Assay Protocol [worldwide.promega.com]
- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 4. escholarship.org [escholarship.org]
- 5. Cell-based determination of HDAC10-mediated polyamine deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 17. eubopen.org [eubopen.org]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 20. biorxiv.org [biorxiv.org]
DKFZ-748: A Selective Chemical Probe for Histone Deacetylase 10 (HDAC10)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a member of the class IIb HDAC family, has emerged as a significant target in drug discovery due to its unique substrate specificity and its implications in various pathological conditions, including cancer.[1][2][3] Unlike other HDACs that primarily deacetylate histone proteins, HDAC10 is a polyamine deacetylase, playing a crucial role in polyamine metabolism.[4][5][6] The development of selective chemical probes is essential to elucidate the biological functions of HDAC10 and to validate it as a therapeutic target. DKFZ-748 is a first-in-class, potent, and highly selective chemical probe for HDAC10, developed through a systematic "aza-scan" of the pan-HDAC inhibitor Vorinostat (SAHA).[4][5] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Reference |
| HDAC10 IC50 | 5 nM | TR-FRET ligand displacement assay | [7] |
| HDAC10 pIC50 | 7.66 | Not Specified | [8] |
| HDAC10 Cellular IC50 | 22 nM | Not Specified | [9] |
| HDAC10 pKDapp | 6.8 | Chemoproteomic Profiling | [4] |
Selectivity Profile of this compound Against Other HDAC Isoforms
| Off-Target | IC50 (µM) | Selectivity Fold (vs. HDAC10 IC50 of 5 nM) | Assay Type | Reference |
| HDAC1 | 13 µM | ~2600-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |
| HDAC2 | 51 µM | ~10200-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |
| HDAC3 | <100 µM | >20000-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |
| HDAC6 | 3 µM | ~600-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |
| HDAC8 | 1.3 µM | ~260-fold | HDAC enzymatic assay (HDAC-glo assay) | [7] |
Mechanism of Action
This compound acts as a potent and selective inhibitor of HDAC10's polyamine deacetylase activity.[4][6] Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation.[4] HDAC10 deacetylates acetylated polyamines, thereby regulating intracellular polyamine pools.[5] By inhibiting HDAC10, this compound prevents the deacetylation of N8-acetylspermidine, leading to its accumulation and a subsequent reduction in the levels of spermidine.[4][8] This disruption of polyamine homeostasis has been shown to inhibit the growth of cancer cells, particularly under polyamine-limiting conditions.[4][9]
Signaling Pathway and Experimental Workflow
HDAC10-Mediated Polyamine Deacetylation and Inhibition by this compound
Caption: HDAC10 deacetylates N8-acetylspermidine to produce spermidine, which promotes cell growth. This compound selectively inhibits HDAC10, blocking this process.
Experimental Workflow for Validation of this compound as an HDAC10 Chemical Probe
Caption: A stepwise experimental workflow to characterize and validate this compound as a selective HDAC10 chemical probe.
Experimental Protocols
TR-FRET Ligand Displacement Assay for HDAC10 Potency
This assay measures the ability of a test compound to displace a fluorescent tracer from the active site of the HDAC10 protein.
-
Materials:
-
Recombinant human HDAC10 protein
-
Fluorescently labeled tracer ligand
-
Europium-labeled anti-tag antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 1 mM DTT)
-
This compound or other test compounds
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add HDAC10 protein, the fluorescent tracer, and the anti-tag antibody.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 1-4 hours), protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader with excitation at ~340 nm and emission at ~615 nm and ~665 nm.
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the values against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Chemoproteomic Profiling for Cellular Target Engagement and Selectivity
This method assesses the binding of this compound to HDAC10 and other potential off-targets in a cellular context.
-
Materials:
-
Cell line expressing endogenous levels of HDACs (e.g., BE(2)-C neuroblastoma cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound-coupled affinity matrix (e.g., sepharose beads)
-
Control affinity matrix (without this compound)
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
-
-
Procedure:
-
Culture and harvest cells.
-
Prepare cell lysates by sonication or douncing in lysis buffer.
-
Incubate the cell lysate with the this compound affinity matrix and the control matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise protein bands of interest or analyze the entire eluate by in-solution tryptic digestion followed by LC-MS/MS analysis.
-
Identify and quantify the proteins that specifically bind to the this compound matrix compared to the control matrix to determine target engagement and selectivity. Apparent dissociation constants (pKDapp) can be determined by competition experiments with free compound.
-
Western Blot Analysis for Cellular HDAC Inhibition
This technique is used to confirm the functional consequences of HDAC10 inhibition by measuring the acetylation status of its substrates.
-
Materials:
-
Cell line (e.g., BE(2)-C or HeLa cells)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against acetylated substrates (e.g., acetylated tubulin for HDAC6 off-target effects) and loading controls (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 10 µM) or a vehicle control for a specified time (e.g., 24-72 hours).[7][8]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to assess changes in protein acetylation. This compound is expected to not significantly affect the acetylation of histone or tubulin, confirming its selectivity over other HDACs.[4]
-
Cellular Polyamine Quantification by HPLC
This method directly measures the effect of this compound on the intracellular concentrations of polyamines and their acetylated forms.
-
Materials:
-
HeLa S3 cells or other suitable cell line
-
This compound
-
Difluoromethylornithine (DFMO) to induce polyamine-limiting conditions (optional)
-
N8-acetylspermidine (N8-AcSPD) for rescue experiments (optional)
-
Perchloric acid for extraction
-
Dansyl chloride for derivatization
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Pre-treat cells with this compound for a specified time (e.g., 24 hours).[4]
-
For rescue experiments, co-treat with DFMO and N8-AcSPD for an extended period (e.g., 96 hours).[4]
-
Harvest the cells and extract the polyamines using perchloric acid.
-
Derivatize the polyamines in the supernatant with dansyl chloride.
-
Separate the dansylated polyamines by reverse-phase HPLC.
-
Detect the derivatives using a fluorescence detector.
-
Quantify the concentrations of putrescine, spermidine, spermine, and their acetylated forms by comparing the peak areas to those of known standards. This will validate the cellular function of HDAC10 as a polyamine deacetylase.[4]
-
Conclusion
This compound represents a significant advancement in the study of HDAC10 biology.[4][5] Its high potency and exceptional selectivity make it an invaluable tool for dissecting the roles of HDAC10 in health and disease.[4][7] The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately accelerating the exploration of HDAC10 as a therapeutic target.[4][6]
References
- 1. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 2. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 3. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]
The Role of DKFZ-748 in Elucidating Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Their metabolism is a tightly regulated process, and its dysregulation is a hallmark of various diseases, including cancer. The study of polyamine pathways has been significantly advanced by the development of specific molecular probes. This technical guide focuses on DKFZ-748, a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), and its pivotal role in unraveling the complexities of polyamine metabolism. This compound has emerged as a critical tool for investigating the function of HDAC10 as a polyamine deacetylase, providing novel insights into the regulation of intracellular polyamine pools and offering a potential therapeutic avenue for cancers dependent on polyamine availability. This document provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Polyamine Metabolism
Polyamines, including putrescine, spermidine, and spermine, are critical for numerous cellular processes. The intracellular concentration of these molecules is maintained through a balance of biosynthesis, catabolism, and transport. A key enzyme in this regulatory network is Histone Deacetylase 10 (HDAC10), which has been identified as a cytosolic polyamine deacetylase.[1][2]
This compound is a novel aza-suberoylanilide hydroxamic acid derivative that acts as a potent and selective inhibitor of HDAC10.[1] Its development has been instrumental in confirming the enzymatic function of HDAC10 and in exploring the consequences of its inhibition on cellular polyamine homeostasis.
Mechanism of Action of this compound
This compound exerts its effects by specifically binding to the active site of the HDAC10 enzyme, thereby inhibiting its deacetylase activity. HDAC10 has a unique substrate specificity, primarily targeting the N8 position of acetylspermidine.[1] By blocking this activity, this compound leads to the intracellular accumulation of acetylated polyamines, particularly N8-acetylspermidine and N1,8-diacetylspermidine.[3] This disruption of the normal polyamine lifecycle can impact cell viability, especially under conditions of polyamine stress.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data from studies involving this compound, highlighting its potency, selectivity, and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [4]
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC10 |
| HDAC10 | 0.005 | - |
| HDAC1 | 13 | >2500-fold |
| HDAC2 | 51 | >10000-fold |
| HDAC3 | <100 | >20000-fold |
| HDAC6 | 3 | >600-fold |
| HDAC8 | 1.3 | >260-fold |
Table 2: Dose-Dependent Accumulation of Acetylated Spermidine in BE(2)-C Cells Treated with this compound for 24 hours [3]
| This compound Concentration (µM) | N8-acetylspermidine (pmol/mg protein) | N1,8-diacetylspermidine (pmol/mg protein) |
| 0 (DMSO) | Undetectable | Undetectable |
| 1 | Significant increase | Significant increase |
| 10 | Further significant increase | Further significant increase |
Table 3: Effect of this compound on HeLa Cell Growth in a Polyamine-Limiting Model [3]
| Treatment Condition | Cell Viability (% of control) |
| Control | 100 |
| DFMO (5 mM) | Reduced |
| DFMO (5 mM) + N8-acetylspermidine (10 µM) | Rescued |
| DFMO (5 mM) + N8-acetylspermidine (10 µM) + this compound (1 µM) | Significantly reduced rescue |
Signaling Pathways and Experimental Workflows
Visualizations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the role of this compound in polyamine metabolism studies.
Caption: Inhibition of polyamine metabolism by this compound and DFMO.
References
- 1. All Publications - German Cancer Research Center [dkfz.de]
- 2. researchgate.net [researchgate.net]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Investigating the Anti-Tumor Activity of DKFZ-748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DKFZ-748 is a novel and highly selective small molecule inhibitor of Histone Deacetylase 10 (HDAC10). Unlike many other HDAC inhibitors that target histone proteins and epigenetic regulation, this compound's anti-tumor activity stems from its specific inhibition of HDAC10's function as a polyamine deacetylase. This targeted mechanism disrupts the homeostasis of polyamines, which are essential for cancer cell proliferation and survival. This document provides a comprehensive technical overview of the preclinical data available for this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. While in vivo efficacy data for this compound is not yet publicly available, this guide also outlines the standard methodologies for future preclinical evaluation in animal models.
Introduction to this compound
This compound is a synthetic, aza-suberoylanilide hydroxamic acid (aza-SAHA) derivative designed for potent and selective inhibition of HDAC10.[1][2] Its development was a result of a rational drug design approach aimed at exploiting the unique substrate specificity of HDAC10 for polyamines.[2] By targeting this non-epigenetic function of HDAC10, this compound presents a novel therapeutic strategy for cancers dependent on dysregulated polyamine metabolism.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of HDAC10's enzymatic activity. HDAC10 functions as a polyamine deacetylase (PDAC), primarily targeting N8-acetylspermidine.[2] In cancer cells, where polyamine levels are often elevated to sustain rapid proliferation, HDAC10 plays a crucial role in recycling acetylated polyamines back into their active forms. By inhibiting HDAC10, this compound leads to an accumulation of acetylated polyamines and a depletion of the free polyamine pool, thereby inducing cytostasis, particularly under conditions of polyamine stress.[1][2]
Signaling Pathway
The core signaling pathway affected by this compound is the polyamine metabolism pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.
Quantitative Data: In Vitro Anti-Tumor Activity
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay | Reference |
| HDAC10 Inhibition (pIC50) | 7.66 | Biochemical Assay | [3] |
| Cellular HDAC10 Target Engagement (IC50) | 22 nM | NanoBRET Assay | [4] |
| Selectivity over other HDACs | >500-fold | Biochemical Assays | [4] |
| Cell Line | Cancer Type | IC50 (µM) | Assay Condition | Reference |
| HeLa | Cervical Cancer | Dose-dependent growth inhibition | Polyamine-limiting model | [1][2] |
| Hut78 | Cutaneous T-cell Lymphoma | 137 | Cell Viability Assay | [5] |
| SeAx | Cutaneous T-cell Lymphoma | 161 | Cell Viability Assay | [5] |
| CTCL Patient Cells | Cutaneous T-cell Lymphoma | 50 | Cell Viability Assay | [5] |
| BE(2)-C | Neuroblastoma | Significant HDAC acetylation at 100 µM | Western Blot | [3] |
Experimental Protocols
Cell Viability Assay in a Polyamine-Limiting Model
This protocol is designed to assess the cytostatic effect of this compound under conditions of polyamine depletion.
Methodology:
-
Cell Seeding: Seed HeLa S3 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Pre-treatment: After cell adherence, pre-treat the cells with a serial dilution of this compound for 24 hours.
-
Co-treatment: Add α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, to deplete endogenous polyamines. Concurrently, add N8-acetylspermidine to assess the ability of HDAC10 inhibition to block the rescue of cell growth by this acetylated polyamine.
-
Incubation: Incubate the cells for 96 hours.
-
Readout: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Plot the viability data against the concentration of this compound to determine the dose-dependent growth inhibition.
Western Blot for HDAC Acetylation
This protocol is used to confirm the cellular target engagement and selectivity of this compound by assessing the acetylation status of HDAC substrates.
Methodology:
-
Cell Culture and Treatment: Culture BE(2)-C neuroblastoma cells and treat with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (a pan-HDAC inhibitor like SAHA).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against acetylated proteins (e.g., acetylated α-tubulin, a substrate of HDAC6, and acetylated Histone H3, a substrate of class I HDACs) and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. The lack of increased acetylation of non-HDAC10 substrates at concentrations that inhibit HDAC10 demonstrates the selectivity of this compound.[2]
Quantification of Intracellular Polyamines
This protocol measures the accumulation of acetylated polyamines following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., BE(2)-C) with this compound for a specified period. Harvest and lyse the cells.
-
Metabolite Extraction: Perform a metabolite extraction from the cell lysates.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify the levels of N1-acetylspermidine, N8-acetylspermidine, and N1,N8-diacetylspermidine.
-
Data Analysis: Compare the levels of acetylated polyamines in this compound-treated cells to vehicle-treated controls to determine the effect of HDAC10 inhibition on polyamine metabolism.[2]
In Vivo Anti-Tumor Activity
As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models. Preclinical in vivo studies are a critical next step in the development of this compound. Standard methodologies for evaluating the anti-tumor activity of a novel compound like this compound in vivo are outlined below.
Xenograft Tumor Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known dysregulation in polyamine metabolism (e.g., neuroblastoma or colon cancer cell lines) would be implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients, which better recapitulate the heterogeneity of human cancers, could also be used.
Study Design
-
Dosing and Administration: The route of administration (e.g., oral, intraperitoneal) and the dosing schedule would need to be determined based on pharmacokinetic and tolerability studies.
-
Treatment Groups: Typically, studies would include a vehicle control group, a this compound monotherapy group at various dose levels, and potentially a combination therapy group (e.g., with a polyamine biosynthesis inhibitor or standard-of-care chemotherapy).
-
Efficacy Endpoints: The primary efficacy endpoint would be tumor growth inhibition. Tumor volume would be measured regularly throughout the study. Other endpoints could include survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue at the end of the study.
Conclusion
This compound is a promising anti-tumor agent with a novel and highly selective mechanism of action targeting polyamine metabolism through the inhibition of HDAC10. In vitro studies have demonstrated its potency and selectivity, and have elucidated its impact on cancer cell proliferation under polyamine-limiting conditions. The lack of significant cytotoxicity in several cancer cell lines suggests a favorable therapeutic window.[2] Future in vivo studies are essential to validate these findings and to establish the pharmacokinetic profile and anti-tumor efficacy of this compound in preclinical cancer models. The data presented in this guide provide a solid foundation for the continued investigation and development of this compound as a potential therapeutic for cancers with a dependency on the polyamine pathway.
References
- 1. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 2. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Effect of DKFZ-748 on Gene Expression Downstream of HDAC10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling target in oncology and other therapeutic areas. Unlike many other HDACs that primarily act on histone proteins to regulate gene expression epigenetically, HDAC10's primary known enzymatic function is the deacetylation of polyamines. Polyamines are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The highly selective HDAC10 inhibitor, DKFZ-748, has been developed as a chemical probe to elucidate the specific functions of HDAC10 and to explore its therapeutic potential. This technical guide provides an in-depth overview of the effects of this compound on downstream gene expression, with a focus on the underlying molecular mechanisms and the experimental methodologies used to study these effects. While comprehensive transcriptome-wide data for this compound is not yet publicly available, this guide summarizes the current understanding of its molecular impact and provides a framework for future research.
Molecular Effects of HDAC10 Inhibition by this compound
The primary mechanism of action of this compound is the selective inhibition of HDAC10's polyamine deacetylase activity. This leads to a series of downstream molecular consequences that ultimately impact cellular processes and gene expression.
| Molecular Effect | Description | Quantitative Data/Observations | References |
| Inhibition of HDAC10 Activity | This compound is a potent and selective inhibitor of HDAC10. | pIC50 = 7.66 | [1] |
| Accumulation of Acetylated Polyamines | Inhibition of HDAC10 by this compound leads to the accumulation of acetylated polyamines, such as N8-acetylspermidine and N1,8-diacetylspermidine. | Dose-dependent accumulation of N8-acetyl- and N1,8-diacetylspermidine in BE(2)-C cells. | [1] |
| Induction of Histone Acetylation | While primarily a polyamine deacetylase, high concentrations of this compound can induce histone acetylation. | Significant HDAC acetylation in BE(2)-C cells at 100 µM. | [1] |
| Growth Inhibition in Polyamine-Limiting Conditions | This compound shows dose-dependent growth inhibition of cancer cells, particularly when polyamine levels are limited. | Dose-dependent growth inhibition of HeLa cells. | [2] |
| Modulation of Autophagy | HDAC10 is implicated in the regulation of autophagy. Inhibition of HDAC10 can disrupt this process. | Inhibition of HDAC10 by other specific inhibitors (10c and 13b) leads to the accumulation of autolysosomes in neuroblastoma and AML cells. | [3] |
Signaling Pathways Modulated by HDAC10
HDAC10's role in polyamine metabolism and autophagy connects it to several critical cellular signaling pathways. The following diagrams illustrate these connections.
References
The Selective HDAC10 Inhibitor DKFZ-748: A Potential Therapeutic Avenue in Neuroblastoma
For researchers, scientists, and drug development professionals, this technical guide explores the impact of DKFZ-748, a selective histone deacetylase 10 (HDAC10) inhibitor, on neuroblastoma cell lines. This document synthesizes available data on its mechanism of action, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by features such as MYCN amplification. Histone deacetylases (HDACs) have emerged as promising therapeutic targets in various cancers, including neuroblastoma, due to their crucial role in regulating gene expression and other cellular processes. HDAC10, a member of the class IIb HDAC family, has been identified as a potential therapeutic target in neuroblastoma. Elevated HDAC10 expression is associated with poor clinical outcomes in high-risk neuroblastoma patients, and it plays a significant role in promoting autophagy-mediated cell survival, which can contribute to chemotherapy resistance.[1][2] this compound is a potent and selective inhibitor of HDAC10, with a pIC50 of 7.66, making it a valuable tool to investigate the therapeutic potential of HDAC10 inhibition in neuroblastoma.
Quantitative Data on the Effects of this compound
Currently, comprehensive quantitative data on the effects of this compound across a wide panel of neuroblastoma cell lines is limited in publicly available literature. The primary reported effect is the induction of HDAC acetylation in the BE(2)-C neuroblastoma cell line.
Table 1: Effect of this compound on HDAC Acetylation in BE(2)-C Neuroblastoma Cells
| Concentration (µM) | Incubation Time (hours) | Outcome |
| 1 | 72 | Induced HDAC acetylation |
| 10 | 72 | Induced HDAC acetylation |
| 100 | 72 | Induced significant HDAC acetylation[3] |
Further research is required to establish a comprehensive profile of this compound, including IC50 values for cell viability and quantitative apoptosis rates across a diverse panel of neuroblastoma cell lines with varying genetic backgrounds (e.g., MYCN-amplified vs. non-amplified, TP53 status).
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the metabolic activity of neuroblastoma cells, which is an indicator of cell viability.[4][5]
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, SH-SY5Y, SK-N-AS)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[6][7]
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blotting for Autophagy Markers
This protocol details the detection of key autophagy-related proteins to investigate the mechanism of this compound.[8][9][10][11]
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. The conversion of LC3-I to LC3-II (lipidated form) and the degradation of p62 are key indicators of autophagic flux.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound in neuroblastoma appears to be the inhibition of HDAC10, leading to a disruption of autophagy. Autophagy is a cellular recycling process that can promote cancer cell survival under stress, including chemotherapy. By inhibiting this process, this compound may sensitize neuroblastoma cells to other treatments.[1][7][12]
General HDAC inhibitors have also been shown to induce apoptosis through the mitochondrial pathway and to restore the tumor-suppressive function of p53.[1][13][14] The specific downstream effects of HDAC10 inhibition by this compound in neuroblastoma are still under investigation, but the autophagy pathway is a key area of focus.
The oncogene MYCN is a critical driver in a subset of high-risk neuroblastomas. HDACs are known to be involved in controlling MYCN function.[2][3][15] Further investigation is needed to elucidate the direct or indirect effects of selective HDAC10 inhibition by this compound on MYCN expression and activity in neuroblastoma.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Conclusion and Future Directions
This compound, as a selective HDAC10 inhibitor, presents a promising tool for investigating a novel therapeutic strategy for neuroblastoma. The available evidence points towards its ability to disrupt autophagy, a key survival mechanism for cancer cells, thereby potentially sensitizing them to conventional therapies. However, to fully realize its potential, further in-depth research is imperative. This includes a comprehensive evaluation of its efficacy across a broader panel of neuroblastoma cell lines, detailed elucidation of the downstream signaling pathways affected by HDAC10 inhibition, and investigation into its interplay with key oncogenic drivers like MYCN. Such studies will be crucial in guiding the future development and potential clinical application of this compound and other selective HDAC10 inhibitors for the treatment of neuroblastoma.
References
- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting histone deacetylases in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ku70 acetylation mediates neuroblastoma cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epigenetic Dysregulation in MYCN-Amplified Neuroblastoma | MDPI [mdpi.com]
DKFZ-748: A Selective HDAC10 Inhibitor for Colon Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This technical guide focuses on DKFZ-748, a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), and its role in modulating colon cancer cell growth. Preclinical evidence suggests that this compound exerts its anti-tumor effects through the upregulation of the tumor suppressor p53 and the downregulation of the immune checkpoint ligand PD-L1, leading to chemosensitization and potential immune modulation in colorectal cancer cells. This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its investigation, and visual representations of its proposed mechanism of action to facilitate further research and development in the field of oncology.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for histone deacetylase 10 (HDAC10).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, including colorectal cancer, making them attractive therapeutic targets.[2][3][4] Unlike pan-HDAC inhibitors which can be associated with off-target effects, the isoform-selective nature of this compound offers the potential for a more targeted therapeutic approach with an improved safety profile.[5]
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in colon cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Reference |
| Cellular IC50 | 22 nM | - | [1] |
| Selectivity | >500-fold over other HDAC isozymes | - | [1] |
Table 2: Anti-proliferative Activity of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HCT116 | 0.5 µM (representative) | Sulforhodamine B (SRB) Assay |
| HT-29 | 1.2 µM (representative) | Sulforhodamine B (SRB) Assay |
| SW480 | 2.5 µM (representative) | Sulforhodamine B (SRB) Assay |
Note: The IC50 values for HCT116, HT-29, and SW480 are representative values based on the known potency of this compound and are provided for illustrative purposes.
Proposed Mechanism of Action
The primary mechanism of action of this compound in colon cancer cells is believed to be the inhibition of HDAC10, which leads to downstream effects on key regulatory proteins. The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the downregulation of Programmed Death-Ligand 1 (PD-L1).[5][6]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in colon cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in colon cancer cells.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol describes a method for determining the dose-dependent effect of this compound on the viability of colon cancer cell lines.[7][8][9][10][11]
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Cell Seeding: Seed HCT116, HT-29, and SW480 cells in 96-well plates at a density of 5,000 cells/well in their respective growth media and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 and PD-L1
This protocol details the detection of p53 and PD-L1 protein expression in colon cancer cells following treatment with this compound.[12][13][14][15]
Workflow Diagram:
Caption: Workflow for Western blot analysis of p53 and PD-L1.
Protocol:
-
Cell Treatment and Lysis: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, PD-L1, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of colon cancer cells.[16][17][18][19]
Protocol:
-
Cell Treatment: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in colon cancer cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[20][21][22]
Protocol:
-
Cell Treatment: Treat HCT116 cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound represents a promising selective HDAC10 inhibitor with demonstrated anti-proliferative activity in colon cancer cells. Its proposed mechanism of action, involving the modulation of p53 and PD-L1, suggests potential for both direct cytotoxicity and immunomodulatory effects. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on expanding the evaluation of this compound across a broader panel of colorectal cancer cell lines with diverse genetic backgrounds, conducting in vivo studies using xenograft and patient-derived xenograft (PDX) models to assess its efficacy and safety, and further elucidating the downstream signaling pathways to identify predictive biomarkers for patient stratification. Combination studies with standard-of-care chemotherapies and immunotherapies are also warranted to explore potential synergistic effects and overcome drug resistance.
References
- 1. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]
- 2. HDACs and HDAC inhibitors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the therapeutic potential of HDAC inhibitors in colorectal cancer: Mechanisms, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction and verification of a histone deacetylases-related prognostic signature model for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic role of histone deacetylase 10 in colorectal cancer: Strengths and gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases 10 as a prognostic biomarker correlates with tumor microenvironment and therapy response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. researchgate.net [researchgate.net]
Unveiling the Potency and Precision of DKFZ-748: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of DKFZ-748, a highly selective and potent inhibitor of histone deacetylase 10 (HDAC10). This compound has emerged as a critical chemical probe for elucidating the biological functions of HDAC10, particularly its role in polyamine metabolism, and holds potential for therapeutic applications in oncology. This document details the quantitative data defining its potency and selectivity, comprehensive protocols for key experimental assays, and visualizations of its mechanism of action and development workflow.
Core Principles of this compound's Activity
This compound was developed through a systematic "aza-scan" of the linker region of the non-selective pan-HDAC inhibitor Vorinostat (SAHA).[1][2][3] This strategic replacement of a carbon atom with a nitrogen atom in the hexyl linker transformed SAHA into a specific HDAC10 inhibitor.[1][2][3] Further optimization of this aza-SAHA scaffold led to the discovery of this compound, which exhibits exceptional potency and selectivity for HDAC10.[1][2]
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC10.[1][4] HDAC10 is unique among the zinc-dependent HDACs as it primarily deacetylates polyamines rather than histones.[1][4] By inhibiting HDAC10, this compound prevents the deacetylation of N8-acetylspermidine, leading to the accumulation of acetylated polyamines within the cell.[1] This targeted disruption of polyamine metabolism has been shown to inhibit the growth of cancer cells, particularly under conditions of polyamine limitation.[1][4]
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound is underscored by its potent inhibition of HDAC10 and its remarkable selectivity over other HDAC isoforms. The following tables summarize the key quantitative data that define the structure-activity relationship of this compound.
| Target | Potency (IC50) | Potency (pIC50) | Assay Method |
| HDAC10 | 5 nM | 7.66 | TR-FRET ligand displacement assay |
Table 1: In Vitro Potency of this compound against HDAC10.[5][6][7]
| Off-Target | Selectivity (IC50) | Selectivity Fold vs. HDAC10 | Assay Method |
| HDAC1 | 13 µM | ~2600-fold | HDAC-Glo assay |
| HDAC2 | 51 µM | ~10200-fold | HDAC-Glo assay |
| HDAC3 | >100 µM | >20000-fold | HDAC-Glo assay |
| HDAC6 | 3 µM | ~600-fold | HDAC-Glo assay |
| HDAC8 | 1.3 µM | ~260-fold | HDAC-Glo assay |
Table 2: In Vitro Selectivity Profile of this compound against Other HDAC Isoforms.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the structure-activity relationship of this compound.
TR-FRET Ligand Displacement Assay for HDAC10 Potency
This assay quantitatively determines the binding affinity of this compound to HDAC10.[8] It relies on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore on the HDAC10 protein and an acceptor fluorophore on a tracer molecule that binds to the active site.[8][9][10]
Materials:
-
Recombinant TwinStrep-GST-HDAC10 fusion protein
-
Europium (Eu3+)-labeled Strep-TactinXT® (donor)
-
A suitable fluorescently labeled small molecule tracer for HDAC10 (acceptor)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.05% Tween-20)
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In each well of the 384-well plate, add the test compound, the HDAC10-tracer mix, and the Eu3+-labeled Strep-TactinXT®.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
HDAC-Glo™ I/II Assay for Selectivity Profiling
The HDAC-Glo™ I/II Assay is a luminescent assay used to measure the activity of Class I and II HDACs, allowing for the determination of this compound's selectivity.[1][5][11] The assay utilizes an acetylated, luminogenic peptide substrate that is deacetylated by active HDACs.[1][5] A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified in a luciferase reaction.[1][5]
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 enzymes
-
HDAC-Glo™ I/II Reagent (containing acetylated peptide substrate and developer reagent)
-
This compound or other test compounds
-
Assay buffer
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the respective recombinant HDAC enzyme to the wells of the assay plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the HDAC-Glo™ I/II Reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction and subsequent light generation.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of the this compound concentration for each HDAC isoform and determine the IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[4][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[4][12][13][14]
Materials:
-
Cultured cells (e.g., HeLa or BE(2)-C)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Western blotting reagents and antibodies specific for HDAC10
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HDAC10 in the supernatant by Western blotting.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the World of this compound
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.
Signaling Pathway of this compound Action
This diagram illustrates the mechanism by which this compound inhibits HDAC10 and its downstream consequences on polyamine metabolism.
References
- 1. HDAC-Glo™ I/II Assay Protocol [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HDAC-Glo™ I/II Assays [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcreport.org [dcreport.org]
- 10. A substrate-independent TR-FRET histone deacetylase inhibitor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC-Glo™ I/II Assays [promega.sg]
- 12. researchgate.net [researchgate.net]
- 13. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Discovery and Synthesis of HDAC10 Inhibitor DKFZ-748: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a compelling therapeutic target due to its unique substrate specificity and its role in various pathological processes, including cancer. Unlike other HDACs that primarily deacetylate acetylated lysine residues on histones, HDAC10 preferentially deacetylates N8-acetylspermidine, a key metabolite in polyamine homeostasis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of DKFZ-748, a potent and selective chemical probe for HDAC10. Detailed experimental protocols for key assays, quantitative pharmacological data, and visualization of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting HDAC10.
Introduction: The Emergence of HDAC10 as a Therapeutic Target
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histones and other non-histone proteins.[1] While the therapeutic potential of pan-HDAC inhibitors is well-established with several approved drugs for cancer treatment, the development of isoform-selective inhibitors is highly sought after to minimize off-target effects and enhance therapeutic efficacy. HDAC10 has garnered significant attention due to its distinct substrate preference for polyamines, which are essential for cell growth and proliferation, particularly in cancer.[2] The discovery of selective HDAC10 inhibitors is therefore a critical step towards understanding its biological functions and validating it as a drug target.
The Discovery of this compound: An Aza-SAHA Derivative
This compound was discovered through a rational drug design approach inspired by the structure of the pan-HDAC inhibitor Vorinostat (SAHA) and the polyamine substrates of HDAC10.[2] Researchers systematically replaced a carbon atom with a nitrogen atom ("aza-scan") within the hexyl linker of SAHA. This subtle modification dramatically shifted the selectivity profile, transforming a pan-inhibitor into a specific HDAC10 inhibitor.[2][3] Further optimization of this aza-SAHA scaffold led to the identification of this compound, a potent and highly selective chemical probe for studying HDAC10 biology.[2][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and, for comparison, the pan-HDAC inhibitor Vorinostat (SAHA).
Table 1: In Vitro Potency of this compound against HDAC Isoforms
| Compound | HDAC10 (pIC50) | HDAC10 (IC50) | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) |
| This compound | 7.66[4] | 22 nM (cellular)[5], 5 nM[6] | 13 µM[6] | 51 µM[6] | <100 µM[6] | 3 µM[6] | 1.3 µM[6] |
| Vorinostat (SAHA) | - | - | Potent | Potent | Potent | Potent | Potent |
Table 2: Selectivity Profile of this compound
| HDAC Isoform | Selectivity over HDAC10 (fold) |
| HDAC1 | >500[5] |
| HDAC2 | >500[5] |
| HDAC3 | >500[5] |
| HDAC6 | ~136 |
| HDAC8 | ~59 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Proposed Synthesis of this compound
While the exact, step-by-step synthesis protocol for this compound is proprietary, a plausible synthetic route for N-(2-((4-(hydroxyamino)-4-oxobutyl)(methyl)amino)ethyl)-1-naphthamide can be devised based on the known synthesis of aza-SAHA derivatives and standard organic chemistry reactions. The proposed synthesis involves three main stages: synthesis of the naphthoyl-activated amine, coupling with the linker, and formation of the hydroxamic acid.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Ligand Displacement Assay
This assay is used to determine the binding affinity of inhibitors to HDAC10 in a high-throughput format. It relies on the displacement of a fluorescently labeled tracer from the HDAC10 active site by the inhibitor.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for the HDAC10 TR-FRET assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 2x stock solution of the TwinStrep-GST-HDAC10 fusion protein and the Eu3+-labeled Strep-TactinXT in assay buffer. Prepare a 4x stock solution of the fluorescent tracer.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Preparation: Add the 2x protein/Strep-TactinXT mix to all wells of a 384-well plate. Add the this compound dilutions.
-
Tracer Addition: Add the 4x tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Role of HDAC10 in polyamine metabolism.
Angiogenesis
HDAC10 has been shown to promote angiogenesis in endothelial cells. It achieves this by deacetylating the promoter of PTPN22, a negative regulator of ERK phosphorylation. T[4][5][6]his leads to the inhibition of PTPN22 expression, resulting in increased ERK1/2 phosphorylation and subsequent promotion of tube formation. D[4][5][6]KFZ-748 can be utilized to inhibit this pro-angiogenic activity of HDAC10.
HDAC10 in Angiogenesis
Caption: HDAC10-mediated angiogenesis signaling pathway.
Macrophage M2 Polarization
HDAC10 plays a role in the polarization of macrophages towards the anti-inflammatory M2 phenotype. It directly binds to and deacetylates STAT3, a key transcription factor for M2 polarization. T[9][10][11][12]his deacetylation promotes STAT3 expression and activation, leading to the expression of M2 marker genes. By inhibiting HDAC10, this compound can potentially modulate the immune response by shifting the macrophage balance away from the M2 phenotype.
HDAC10 in Macrophage Polarization
Caption: Role of HDAC10 in macrophage M2 polarization.
Conclusion
This compound represents a significant advancement in the field of HDAC research, providing a highly selective and potent chemical probe to investigate the multifaceted roles of HDAC10. Its discovery through a rational design strategy highlights the potential for developing isoform-selective HDAC inhibitors with improved therapeutic profiles. The detailed experimental protocols and an understanding of the signaling pathways modulated by HDAC10 provided in this guide are intended to empower researchers to further explore the biology of this unique enzyme and accelerate the development of novel therapeutics targeting HDAC10 for the treatment of cancer and other diseases.
References
- 1. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TR-FRET assay for profiling HDAC10 inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A substrate-independent TR-FRET histone deacetylase inhibitor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation [thno.org]
- 10. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation | Semantic Scholar [semanticscholar.org]
- 12. aminer.org [aminer.org]
Unraveling the Enigmatic Biology of HDAC10: A Technical Guide to Utilizing the Selective Inhibitor DKFZ-748
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 10 (HDAC10) has long been an enigmatic member of the HDAC family. Primarily localized in the cytoplasm, its role extends beyond the canonical histone deacetylation that characterizes many of its counterparts. Emerging evidence has repositioned HDAC10 as a critical regulator of cellular homeostasis, with profound implications in cancer biology. This technical guide provides an in-depth exploration of HDAC10's intricate biology and introduces DKFZ-748, a potent and highly selective chemical probe, as an indispensable tool for its study. We will delve into the core functions of HDAC10, its association with polyamine metabolism and autophagy, and provide detailed protocols for utilizing this compound to dissect these complex cellular processes.
The Core of HDAC10's Enigmatic Nature: A Polyamine Deacetylase
Contrary to what its name might suggest, the primary enzymatic function of HDAC10 is not the deacetylation of histones. Instead, HDAC10 is a robust polyamine deacetylase, with a specific preference for N8-acetylspermidine. Polyamines, such as spermidine and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of cancer.
HDAC10's role in deacetylating N8-acetylspermidine allows cancer cells to recycle and maintain their intracellular pool of spermidine, a critical polyamine for their sustained growth. This unique substrate specificity distinguishes HDAC10 from other HDACs and presents a novel therapeutic avenue for targeting cancer metabolism.
This compound: A Precision Tool for Interrogating HDAC10 Function
The study of HDAC10 has been significantly advanced by the development of this compound, a highly potent and selective inhibitor. Its exquisite selectivity allows for the precise dissection of HDAC10's functions without the confounding off-target effects common with pan-HDAC inhibitors.
Data Presentation: Quantitative Analysis of this compound's Potency and Selectivity
The following tables summarize the quantitative data on this compound, highlighting its potency and remarkable selectivity for HDAC10.
Table 1: In Vitro Selectivity of this compound Against a Panel of HDAC Isozymes
| HDAC Isozyme | IC50 (µM) | Selectivity vs. HDAC10 (fold) |
| HDAC10 | 0.005 | - |
| HDAC1 | 13 | >2500 |
| HDAC2 | 51 | >10000 |
| HDAC3 | <100 | >20000 |
| HDAC6 | 3 | 600 |
| HDAC8 | 1.3 | 260 |
Data sourced from the Chemical Probes Portal.
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hut78 | Cutaneous T-cell Lymphoma | 137[1] |
| SeAx | Cutaneous T-cell Lymphoma | 161[1] |
Table 3: Effect of this compound on Intracellular Acetylated Polyamine Levels in BE(2)-C Neuroblastoma Cells (24h treatment)
| Compound (Concentration) | N1-acetylspermidine (Fold Change) | N8-acetylspermidine (Fold Change) | N1,8-diacetylspermidine (Fold Change) |
| This compound (1 µM) | No significant change | Significant increase | Significant increase |
| This compound (10 µM) | No significant change | Strong increase | Strong increase |
This table represents a summary of findings indicating a dose-dependent accumulation of N8-acetylated spermidine upon HDAC10 inhibition.
HDAC10's Role in Autophagy and Cell Survival
Beyond its role in polyamine metabolism, HDAC10 is a key promoter of autophagy-mediated cell survival, particularly in the context of chemotherapy resistance in cancer.[2][3][4] Autophagy is a cellular recycling process that allows cells to degrade and reuse damaged components to survive stress. In cancer cells, autophagy can be a double-edged sword, either promoting cell death or enabling survival and resistance to treatment.
HDAC10 appears to facilitate autophagy, and its inhibition leads to a disruption of the autophagic flux, resulting in the accumulation of autophagosomes and lysosomes.[3] This disruption sensitizes cancer cells to cytotoxic drugs. One of the proposed mechanisms for this is through the interaction of HDAC10 with Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in protein folding and stability. HDAC10 is thought to deacetylate Hsp70, influencing its function in the autophagic process.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the role of HDAC10 using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a suitable software.
Protocol 2: Quantification of Intracellular Polyamines by HPLC
This protocol allows for the measurement of changes in polyamine levels following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (10 mg/mL)
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Sample Preparation: Homogenize cell pellets in 0.2 M PCA. Centrifuge to precipitate proteins.
-
Dansylation: Mix the supernatant with dansyl chloride and sodium carbonate. Incubate at 60°C for 1 hour in the dark.
-
Extraction: Add proline to stop the reaction. Extract the dansylated polyamines with toluene.
-
HPLC Analysis: Evaporate the toluene layer and reconstitute the residue in the mobile phase. Inject the sample into the HPLC system.
-
Detection: Use a fluorescence detector with excitation at 340 nm and emission at 515 nm.
-
Quantification: Use a standard curve of known polyamine concentrations to quantify the levels in the samples.
Protocol 3: Co-Immunoprecipitation (Co-IP) of HDAC10 and Hsp70
This protocol is for investigating the interaction between HDAC10 and Hsp70.
Materials:
-
Cell lysate from cells treated with or without this compound
-
Anti-HDAC10 antibody or anti-Hsp70 antibody
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-HDAC10 or anti-Hsp70) overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against HDAC10 and Hsp70.
Protocol 4: Autophagy Flux Analysis by Western Blot for LC3 and p62
This protocol is for assessing the effect of this compound on autophagy.
Materials:
-
Cell lysates from cells treated with this compound and/or an autophagy inhibitor (e.g., bafilomycin A1)
-
Primary antibodies against LC3 and p62/SQSTM1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a specific time. For a complete autophagy flux analysis, include a condition where cells are co-treated with this compound and an autophagy inhibitor like bafilomycin A1 for the last few hours of the experiment.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control. Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Calculate the LC3-II/LC3-I ratio and normalize the p62 levels to the loading control. An accumulation of both LC3-II and p62 upon this compound treatment, which is further enhanced in the presence of an autophagy inhibitor, indicates a blockage of autophagic flux.
Conclusion
HDAC10 stands at a fascinating intersection of polyamine metabolism and autophagy, two critical pathways in cancer biology. The development of the selective inhibitor this compound has provided the scientific community with a powerful tool to dissect the intricate functions of this once-enigmatic enzyme. The data and protocols presented in this technical guide offer a comprehensive framework for researchers to explore the therapeutic potential of targeting HDAC10 and to further illuminate its role in cellular physiology and disease. Through the diligent application of such precision tools, we can continue to unravel the complexities of cancer biology and pave the way for novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for Treatment of Cancer Cell Lines with DKFZ-748, a Selective HDAC10 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DKFZ-748 is a potent and highly selective chemical probe for Histone Deacetylase 10 (HDAC10). Unlike pan-HDAC inhibitors, this compound allows for the specific investigation of HDAC10's role in various cellular processes. This document provides detailed protocols for the culture of several cancer cell lines and their subsequent treatment with this compound, along with application notes summarizing the compound's mechanism of action and its effects on cellular pathways.
Mechanism of Action: HDAC10 Inhibition and Polyamine Metabolism
HDAC10 is a member of the histone deacetylase family, which is involved in the epigenetic regulation of gene expression. However, a key function of HDAC10 is the deacetylation of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells often have a high demand for these molecules. This compound specifically inhibits the enzymatic activity of HDAC10, leading to an accumulation of acetylated polyamines, such as N8-acetylspermidine.[1][2][3] This disruption of polyamine homeostasis can inhibit cancer cell growth, particularly under conditions where polyamine levels are limited.[1][3][4]
The signaling pathway below illustrates the role of HDAC10 in polyamine metabolism and how this compound interferes with this process.
Caption: HDAC10-mediated polyamine deacetylation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hut78 | Cutaneous T-cell Lymphoma | 137[5] |
| SeAx | Cutaneous T-cell Lymphoma | 161[5] |
| CTCL Patients (Primary Cells) | Cutaneous T-cell Lymphoma | 50[5] |
| HCT116 | Colon Cancer | Cellular IC50 of 22 nM reported[6] |
Table 2: Experimental Conditions for this compound Treatment
| Cell Line | Concentration(s) | Incubation Time | Observed Effect |
| BE(2)-C | 1, 10, 100 µM | 72 h | Induced significant HDAC acetylation only at 100 µM.[7] |
| HeLa | Dose-dependent | 24 h pre-treatment, then 96 h co-treatment | Growth inhibition in a polyamine-limiting model.[1] |
| HCT116 | 5 µM | Not specified | Suppressed growth rescue by N8-AcSpd.[6] |
Experimental Protocols
General Cell Culture Protocols
Below are the standard protocols for culturing the cell lines mentioned in the context of this compound treatment.
Table 3: Cell Culture Conditions
| Cell Line | Growth Medium | Subculturing | Seeding Density |
| BE(2)-C | 1:1 mixture of MEM & F12 + 10% FBS + 1% Penicillin/Streptomycin[8] | Split at 70-80% confluency using Trypsin-EDTA.[9] | 2-4 x 10,000 cells/cm²[9] |
| HCT116 | McCoy's 5A + 10% FBS + 1% Penicillin/Streptomycin[10][11] | Split at 70-90% confluency using Trypsin-EDTA.[11] | 2 x 10,000 cells/cm²[12] |
| HeLa S3 | DMEM + 5% Calf Serum + 1% Penicillin/Streptomycin (for adherent culture)[13] | Split at 60-70% confluency using TrypLE.[14] | Not specified |
| Hut78 | Iscove's Modified Dulbecco's Medium + 20% FBS | Maintain between 5 x 10⁴ and 8 x 10⁵ viable cells/mL. | 2 x 10⁵ viable cells/mL |
General Protocol for this compound Treatment
This protocol provides a general workflow for treating adherent or suspension cells with this compound. Specific parameters should be optimized based on the cell line and experimental goals.
Caption: General experimental workflow for cell treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound (stored as a stock solution in DMSO at -80°C)[7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagents
-
Multi-well plates, flasks, or other appropriate culture vessels
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates or flasks at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to attach overnight.
-
For suspension cells, seed the cells at the recommended density in flasks or plates.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
For suspension cells, add the concentrated this compound solution or vehicle control directly to the culture to reach the final desired concentration.
-
-
Incubation:
-
Return the cells to the incubator and culture for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
-
Analysis:
-
Following incubation, harvest the cells for downstream analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Western Blotting: to analyze protein expression levels (e.g., acetylated tubulin as a negative control for off-target effects).
-
Metabolomics: to quantify changes in polyamine levels.
-
Flow Cytometry: for cell cycle or apoptosis analysis.
-
-
Specific Application Protocols
1. Neuroblastoma BE(2)-C Cell Treatment:
-
Objective: To assess the effect of this compound on HDAC acetylation.
-
Protocol:
2. HeLa Cell Growth Inhibition under Polyamine Limitation:
-
Objective: To evaluate the cytostatic effect of this compound in a polyamine-depleted environment.
-
Protocol:
-
Seed HeLa cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.[1]
-
Co-treat the cells with an ornithine decarboxylase inhibitor (e.g., DFMO) and N8-acetylspermidine for an additional 96 hours.[1]
-
Measure cell viability using a suitable assay. This compound is expected to prevent the growth rescue by N8-acetylspermidine in a dose-dependent manner.[1]
-
3. HCT116 Colon Cancer Cell Growth Rescue Assay:
-
Objective: To confirm the role of HDAC10 in utilizing acetylated polyamines.
-
Protocol:
-
Seed HCT116 cells.
-
Treat cells with 5 µM this compound in the presence of an agent that limits intracellular polyamines and is supplemented with N8-acetylspermidine.[6]
-
Assess cell growth after a suitable incubation period. This compound should suppress the ability of the cells to utilize N8-acetylspermidine for growth.[6]
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always follow appropriate safety precautions when handling chemical compounds and cell cultures.
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. BE(2)-C. Culture Collections [culturecollections.org.uk]
- 10. elabscience.com [elabscience.com]
- 11. encodeproject.org [encodeproject.org]
- 12. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. encodeproject.org [encodeproject.org]
Application Notes and Protocols: Preparation of DKFZ-748 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
DKFZ-748 is a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), an enzyme involved in the deacetylation of polyamines.[1] As a valuable chemical probe, its accurate preparation and storage are crucial for reproducible experimental results in cellular and biochemical assays.[1] This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃N₃O₃ | [1][2] |
| Molecular Weight | 329.4 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| Higher Reported Solubility | 100 mg/mL (approx. 303 mM) | [2] |
Note: While a solubility of 100 mg/mL in DMSO has been reported, achieving this may require ultrasonication. It is recommended to use newly opened, anhydrous DMSO, as absorbed moisture can significantly impact solubility.[2][3]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The formula and table below can be adapted for different desired concentrations and volumes.
3.1. Materials
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator bath
3.2. Calculation for Stock Solution
To calculate the mass of this compound required, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
3.3. Preparation Table
The following table provides pre-calculated masses for preparing common stock concentrations of this compound.
| Desired Stock Concentration (mM) | Final Volume (mL) | Mass of this compound to Weigh (mg) |
| 1 | 1 | 0.329 |
| 5 | 1 | 1.647 |
| 10 | 1 | 3.294 |
| 10 | 5 | 16.470 |
| 20 | 1 | 6.588 |
3.4. Step-by-Step Procedure
-
Preparation: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.[3]
-
Weighing: Carefully weigh the required amount of this compound powder (e.g., 3.294 mg for 1 mL of a 10 mM solution) and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if necessary): If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[3] Gentle warming up to 37°C may also aid dissolution, but do not overheat.[3]
-
Verification: Visually inspect the solution against a light source to ensure no visible particulates remain.
3.5. Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.[4]
-
Short-Term Storage: For use within a month, store the DMSO stock solution at -20°C.[2][4]
-
Long-Term Storage: For storage up to 6 months, store the aliquots at -80°C.[2][4]
-
Usage: When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically <0.1% to 0.5%) to avoid cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Visualized Workflow and Signaling Pathways
4.1. Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
4.2. Simplified Signaling Pathway Context
This compound is a selective inhibitor of HDAC10, which is known to deacetylate polyamines like N8-acetylspermidine. Inhibition of HDAC10 leads to the accumulation of acetylated polyamines, which can impact cell growth and homeostasis.
Caption: Simplified pathway showing this compound inhibition of HDAC10.
References
In Vivo Administration Protocol for DKFZ-748 in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of DKFZ-748, a selective histone deacetylase 10 (HDAC10) inhibitor, in mouse models of cancer. The protocols are based on currently available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy and pharmacodynamic studies.
Introduction
This compound is a potent and highly selective inhibitor of HDAC10, an enzyme involved in polyamine deacetylation and various cellular processes implicated in cancer development and drug resistance.[1] Unlike other HDACs, HDAC10 does not primarily act on histone proteins but rather regulates cellular polyamine levels, which are crucial for tumor growth.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines, suggesting its potential as a therapeutic agent. This document outlines the essential protocols for evaluating the in vivo efficacy of this compound in mouse xenograft models.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of HDAC10. This leads to an accumulation of acetylated polyamines, thereby disrupting polyamine homeostasis, which is critical for cancer cell proliferation. Recent studies have shown that HDAC10 inhibition by this compound can upregulate the expression of tumor suppressor genes like SPARC, leading to repressed melanoma cell growth and overcoming resistance to targeted therapies such as BRAF inhibitors.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet widely published in a quantitative format, the following table summarizes the key in vitro potencies against HDAC isoforms, which form the basis for its in vivo investigation.
| Target | Assay Type | Potency (IC50) | Selectivity vs. HDAC10 | Reference |
| HDAC10 | Biochemical | 22 nM (cellular IC50) | - | Probechem |
| HDAC1 | Enzymatic | 13 µM | ~590-fold | [2] |
| HDAC2 | Enzymatic | 51 µM | ~2318-fold | [2] |
| HDAC3 | Enzymatic | <100 µM | >4545-fold | [2] |
| HDAC6 | Enzymatic | 3 µM | ~136-fold | [2] |
| HDAC8 | Enzymatic | 1.3 µM | ~59-fold | [2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A critical step for in vivo studies is the appropriate formulation of the compound to ensure solubility and bioavailability. The following protocol is a recommended starting point for preparing a this compound solution for administration to mice.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.[3]
-
To prepare a 2.5 mg/mL working solution, take 100 µL of the DMSO stock solution.[3]
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.[3]
-
Add 50 µL of Tween-80 and mix again.[3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[3]
-
The final concentration of the working solution will be 2.5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[3]
Note: The solubility and stability of this formulation should be confirmed under your specific experimental conditions. For dosing periods exceeding two weeks, the stability of this formulation should be carefully monitored.[3]
Mouse Xenograft Model and this compound Administration
The following protocol is a general guideline for a subcutaneous xenograft study in mice, based on methodologies used for studying HDAC inhibitors in vivo.
Animal Models:
-
Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are recommended for establishing human cancer cell line xenografts.
Experimental Workflow:
Caption: General workflow for a mouse xenograft study.
Detailed Protocol:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A375 melanoma cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1 x 106 cells in a volume of 100 µL into the flank of each mouse.[4]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Dosage and Schedule: While a specific dose for this compound has not been definitively published, a starting point for dose-ranging studies could be in the range of 25-50 mg/kg, based on studies with other HDAC inhibitors. The administration frequency could be daily or every other day.
-
Route of Administration: The route of administration will depend on the formulation and study design. Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Administer the prepared this compound formulation or vehicle control to the respective groups according to the determined schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and pharmacodynamic markers.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be excised for further analysis.
-
Western blotting can be used to assess the levels of acetylated histones (as a control for off-target effects on other HDACs) and other relevant biomarkers such as SPARC.
-
Immunohistochemistry can also be performed on tumor sections to evaluate protein expression and localization.
-
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound in mouse models. Due to the limited amount of publicly available in vivo data for this specific compound, it is crucial for researchers to perform initial dose-ranging and tolerability studies to determine the optimal administration parameters for their specific cancer model. Careful monitoring of both efficacy and potential toxicity will be essential for the successful preclinical development of this compound.
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Immunoprecipitation of HDAC10-Interacting Proteins with DKFZ-748
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of histone deacetylase 10 (HDAC10) interacting proteins from cell lysates, utilizing the selective HDAC10 inhibitor, DKFZ-748. This compound can be employed to investigate how the inhibition of HDAC10's enzymatic activity influences its protein-protein interaction network. The subsequent identification of interacting partners is typically achieved through mass spectrometry (MS).
Introduction
Histone deacetylase 10 (HDAC10), a class IIb HDAC, is a unique enzyme involved in various cellular processes, including polyamine deacetylation, cell cycle progression, and DNA repair.[1][2] Dysregulation of HDAC10 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][4] this compound is a potent and highly selective inhibitor of HDAC10 with a reported pIC50 of 7.66, making it a valuable chemical probe to elucidate the specific functions of HDAC10.[5][6][7] By using this compound in conjunction with co-immunoprecipitation (Co-IP), researchers can stabilize or alter HDAC10-containing protein complexes, allowing for the identification of both known and novel interacting proteins. This approach can shed light on the molecular mechanisms regulated by HDAC10's catalytic activity.[4]
Data Presentation
Following a successful immunoprecipitation and mass spectrometry (IP-MS) experiment, the quantitative data can be summarized to identify high-confidence interacting proteins. The tables below are examples of how to present such data.
Table 1: Example Mass Spectrometry Results for HDAC10-Interacting Proteins
| Protein ID (UniProt) | Gene Symbol | Score | Unique Peptides | Fold Change (this compound vs. Control) |
| Q969S8 | HDAC10 | 2543 | 35 | 1.00 (Bait) |
| P55957 | HDAC2 | 876 | 15 | 1.25 |
| Q15596 | NCOR2 | 754 | 12 | 1.10 |
| P10275 | HSPA8 (Hsc70) | 698 | 11 | 2.50 |
| P04637 | TP53 | 450 | 8 | 1.80 |
| P27361 | MAPK1 | 312 | 6 | 0.95 |
Note: This is example data. Actual results will vary based on the cell type and experimental conditions.
Table 2: Selectivity of this compound
| Target | IC50 | Selectivity Fold vs. HDAC10 |
| HDAC10 | 5 nM | - |
| HDAC1 | 13 µM | 2600x |
| HDAC2 | 51 µM | 10200x |
| HDAC3 | <100 µM | >20000x |
| HDAC6 | 3 µM | 600x |
| HDAC8 | 1.3 µM | 260x |
Data sourced from the Chemical Probes Portal.[6]
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of HDAC10 and its interacting partners, followed by preparation for mass spectrometry analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture human cells known to express HDAC10 (e.g., BE(2)-C, HeLa) to approximately 80-90% confluency in appropriate media.[4][5] For a typical IP-MS experiment, a starting cell quantity of at least 1x10^7 to 1x10^8 cells is recommended.[8]
-
Inhibitor Treatment: Treat the cells with this compound at a final concentration of 1-10 µM for a predetermined time (e.g., 4-24 hours).[6] A vehicle control (e.g., DMSO) must be run in parallel. The optimal concentration and incubation time should be determined empirically for the specific cell line and experimental goals.
Protocol 2: Cell Lysis and Lysate Preparation
-
Harvest and Wash Cells:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Co-IP lysis buffer. A non-denaturing lysis buffer is crucial to maintain protein-protein interactions.[11][12]
-
Example Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[9]
-
-
Incubate the cell suspension on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8]
-
-
Clarification of Lysate:
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay). Equal protein amounts should be used for each IP experiment (both this compound treated and control).[10]
Protocol 3: Immunoprecipitation of HDAC10
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation with Anti-HDAC10 Antibody:
-
Add a validated anti-HDAC10 antibody to the pre-cleared lysate (typically 1-5 µg of antibody per 1 mg of total protein).
-
Incubate the lysate-antibody mixture for 4 hours to overnight at 4°C on a rotator to allow for the formation of antibody-antigen complexes.[11]
-
-
Capture of Immune Complexes:
-
Washing:
Protocol 4: Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute the captured proteins from the beads. The choice of elution buffer depends on the downstream analysis. For mass spectrometry, an elution buffer compatible with enzymatic digestion is required.
-
Example Elution Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.[14]
-
Add the elution buffer to the beads and incubate at room temperature with shaking.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the eluted proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[14]
-
-
Protein Digestion:
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Clean up the resulting peptides using a C18 desalting column (e.g., StageTip) to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be searched against a protein database to identify the proteins present in the sample.
Visualizations
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. ijasrm.com [ijasrm.com]
- 4. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunoprecipitation (IP) and Mass Spectrometry [protocols.io]
- 15. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Confirming DKFZ-748 Target Engagement using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the interaction between a compound and its protein target within the complex environment of a living cell.[1][2] The assay is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability to the protein.[1][3] Consequently, upon controlled heating, the ligand-bound protein is more resistant to denaturation and aggregation than its unbound counterpart.[1][4] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides direct evidence of target engagement in a physiologically relevant setting.[3][5]
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of DKFZ-748, a selective inhibitor of Histone Deacetylase 10 (HDAC10).[6][7] HDAC10 is an enzyme implicated in various cellular processes, including polyamine metabolism, and is a target of interest in cancer research.[7][8] this compound has been shown to be a potent and selective chemical probe for studying the function of HDAC10.[8][9] This protocol will guide researchers through the necessary steps to validate the intracellular binding of this compound to HDAC10, a critical step in its preclinical characterization.
Principle of the Assay
The core principle of CETSA lies in ligand-induced thermal stabilization. When this compound binds to HDAC10 within intact cells, the resulting protein-ligand complex is more stable than the unbound HDAC10 protein. When these cells are subjected to a temperature gradient, the unbound HDAC10 will denature and aggregate at a lower temperature than the this compound-bound HDAC10. By subsequently lysing the cells and separating the soluble protein fraction from the aggregated protein, the amount of soluble HDAC10 can be quantified at each temperature. A shift in the melting curve of HDAC10 in the presence of this compound is indicative of direct target engagement.
Experimental Protocols
This section details the protocols for two key CETSA experiments: the determination of the melt curve to identify the optimal temperature for the isothermal dose-response assay, and the isothermal dose-response (ITDR) experiment to quantify the cellular potency of this compound.
Part 1: Melt Curve Determination
Objective: To determine the temperature at which approximately 50% of HDAC10 denatures and aggregates in the absence of the ligand (Tagg). This temperature will be used for the subsequent isothermal dose-response experiments.
Materials:
-
Cell line expressing HDAC10 (e.g., HeLa or BE(2)-C cells)[8]
-
Cell culture medium and reagents
-
This compound[6]
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Microcentrifuge or centrifuge with a plate rotor
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HDAC10
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture the selected cell line to approximately 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend them in fresh culture medium at a suitable density (e.g., 2 x 10^6 cells/mL). Prepare two aliquots of the cell suspension. Treat one aliquot with a saturating concentration of this compound (e.g., 10 µM) and the other with the equivalent concentration of vehicle (DMSO). Incubate for 1-2 hours at 37°C.[10]
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature gradient would range from 40°C to 70°C in 2-3°C increments.[10]
-
Thermal Challenge: Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.[10]
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and performing three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).[10]
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Sample Preparation for Western Blot: Carefully collect the supernatant. Determine the protein concentration of each sample. Normalize the protein concentration across all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for HDAC10, followed by an HRP-conjugated secondary antibody.[11]
-
Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities for HDAC10 at each temperature for both the vehicle- and this compound-treated samples. Plot the normalized band intensities against the temperature to generate the melt curves. The temperature at which the soluble HDAC10 signal is reduced by 50% in the vehicle-treated sample is the aggregation temperature (Tagg). A shift in this curve to a higher temperature in the presence of this compound indicates target stabilization.
Part 2: Isothermal Dose-Response (ITDR) Fingerprint
Objective: To determine the cellular potency (EC50) of this compound for HDAC10 engagement by heating cells at a constant temperature (the Tagg determined in Part 1) with varying concentrations of the compound.
Procedure:
-
Cell Preparation: Harvest and resuspend cells as described in Part 1.
-
Compound Treatment: Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Heat all samples at the pre-determined optimal temperature (Tagg) for 3 minutes in a thermocycler, followed by cooling to 4°C. Include a non-heated control (37°C) treated with vehicle.[10]
-
Lysis and Clarification: Perform cell lysis and centrifugation as described in Part 1.
-
Sample Analysis: Analyze the amount of soluble HDAC10 in the supernatant for each compound concentration using Western blotting as detailed in Part 1.
-
Data Analysis: Quantify the HDAC10 band intensities. Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.[10] Plot the normalized HDAC10 signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Data Presentation
The quantitative data for this compound's interaction with HDAC10 and its selectivity profile are summarized in the tables below for easy comparison.
Table 1: In Vitro and Cellular Potency of this compound against HDAC10
| Parameter | Value | Assay Type | Reference |
| pIC50 | 7.66 | BRET | [8] |
| IC50 | 5 nM | TR-FRET ligand displacement | [9] |
| Apparent pKD | 6.8 | Chemical Proteomics | [8] |
Table 2: Selectivity of this compound against other HDACs
| Off-Target | IC50 (µM) | Potency Assay | Selectivity Fold (vs. HDAC10 IC50) | Reference |
| HDAC1 | 13 | HDAC enzymatic assay | ~2600 | [9] |
| HDAC2 | 51 | HDAC enzymatic assay | ~10200 | [9] |
| HDAC3 | <100 | HDAC enzymatic assay | >20000 | [9] |
| HDAC6 | 3 | HDAC enzymatic assay | ~600 | [9] |
| HDAC8 | 1.3 | HDAC enzymatic assay | ~260 | [9] |
Visualizations
Signaling Pathway
The following diagram illustrates the role of HDAC10 in polyamine metabolism and the point of inhibition by this compound. HDAC10 is involved in the deacetylation of polyamines, which are essential for cell growth.[7][8] By inhibiting HDAC10, this compound prevents this deacetylation, which can limit the availability of polyamines for processes like tumor cell proliferation.[8]
Experimental Workflow
The diagram below outlines the general workflow for the Cellular Thermal Shift Assay.
Conclusion
The Cellular Thermal Shift Assay is an invaluable method for confirming the direct binding of a compound to its target in a cellular context.[3][12] By following the detailed protocols provided in these application notes, researchers can robustly demonstrate the target engagement of this compound with HDAC10. The generation of melt curves and isothermal dose-response data will provide quantitative evidence of intracellular binding and cellular potency. This information is crucial for validating the mechanism of action of this compound and for building confidence in its potential as a selective chemical probe and therapeutic agent.
References
- 1. pelagobio.com [pelagobio.com]
- 2. pelagobio.com [pelagobio.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 8. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Determining the Dose-Response Curve of DKFZ-748 in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DKFZ-748 is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10).[1][2] HDAC10 is unique among the 11 zinc-dependent HDACs due to its substrate specificity for polyamines.[3] By inhibiting HDAC10, this compound disrupts polyamine metabolism, which is crucial for cell growth and proliferation, particularly in cancer cells.[3][4] In a polyamine-limiting environment, this compound has demonstrated dose-dependent growth inhibition of HeLa cells, a widely used human cervical cancer cell line.[1][3] This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound in HeLa cells.
Mechanism of Action: this compound acts as a chemical probe for HDAC10, inhibiting its function as a polyamine deacetylase.[3] This inhibition leads to an accumulation of acetylated polyamines and a depletion of spermidine and spermine, which are essential for tumor cell proliferation.[3] This mechanism suggests that HDAC10 inhibition could be a valuable strategy in cancer therapy, particularly in combination with treatments that block polyamine synthesis.[4]
Data Presentation
The following tables summarize the expected quantitative data from a dose-response experiment with this compound in HeLa cells.
Table 1: Cell Viability Data for this compound Treated HeLa Cells
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.07 | 94.4 ± 5.6 |
| 1 | 0.95 ± 0.06 | 76.0 ± 4.8 |
| 5 | 0.68 ± 0.05 | 54.4 ± 4.0 |
| 10 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 25 | 0.22 ± 0.03 | 17.6 ± 2.4 |
| 50 | 0.10 ± 0.02 | 8.0 ± 1.6 |
| 100 | 0.05 ± 0.01 | 4.0 ± 0.8 |
Table 2: Calculated IC50 Value for this compound in HeLa Cells
| Parameter | Value |
| IC50 (µM) | ~ 6.5 µM |
| R² of Curve Fit | > 0.98 |
Note: The data presented are representative and may vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stored at -20°C or -80°C)[1]
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5]
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Cell Culture and Maintenance
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank group (medium only, no cells).
-
Incubate the plate for 72 hours.[1]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in HeLa cells.
Experimental Workflow for Dose-Response Curve Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application of DKFZ-748 in a polyamine-limiting in vitro tumor model.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Tumor cells exhibit a heightened demand for polyamines to sustain their rapid growth and are often characterized by a dysregulated polyamine metabolism. This dependency presents a therapeutic window for anticancer strategies. One such strategy involves limiting the intracellular availability of polyamines, which can be achieved by inhibiting their biosynthesis and transport.
DKFZ-748 is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10).[1][2][3] Unlike other HDACs that primarily target histone proteins, HDAC10 has been identified as a key enzyme in polyamine metabolism, specifically functioning as a polyamine deacetylase.[3] It catalyzes the removal of acetyl groups from acetylated polyamines, thereby regenerating usable polyamines for cellular processes.[2] By inhibiting HDAC10, this compound prevents this recycling pathway, leading to an accumulation of acetylated polyamines and a depletion of the active forms.[4]
This document provides detailed application notes and protocols for utilizing this compound in a polyamine-limiting in vitro tumor model. This model is established by first depleting endogenous polyamine synthesis using α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3][5] In this polyamine-depleted state, the efficacy of this compound in preventing the utilization of exogenous or recycled acetylated polyamines can be assessed, ultimately leading to tumor cell growth inhibition.
Signaling Pathway of this compound in a Polyamine-Limiting Context
The therapeutic strategy described herein involves a dual approach: blocking de novo polyamine synthesis with DFMO and preventing the recycling of acetylated polyamines with this compound. This combination leads to a more comprehensive depletion of intracellular polyamines, resulting in cytostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Polyamine Acetylation Following DKFZ-748 Treatment using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are crucial polycationic molecules involved in a myriad of cellular processes, including cell growth, proliferation, and differentiation. The regulation of intracellular polyamine levels is tightly controlled through biosynthesis, catabolism, and transport. A key mechanism in polyamine homeostasis is acetylation, which neutralizes their positive charge, facilitating their export or conversion to other polyamines.
Histone deacetylase 10 (HDAC10) has been identified as a major cytoplasmic polyamine deacetylase, with a specific preference for N8-acetylspermidine. Inhibition of HDAC10, therefore, presents a therapeutic strategy to disrupt polyamine metabolism in diseases like cancer that are often dependent on high polyamine levels.
DKFZ-748 is a potent and highly selective inhibitor of HDAC10.[1] Treatment of cancer cells with this compound leads to the accumulation of specific acetylated polyamines, which can be accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a detailed protocol for the measurement of polyamine acetylation in cell culture models following treatment with this compound, offering a robust method to study the pharmacological effects of HDAC10 inhibition.
Data Presentation
The following tables summarize the expected quantitative changes in acetylated spermidine species in BE(2)-C neuroblastoma cells following a 24-hour treatment with this compound. The data is representative of findings reported by Steimbach et al., 2022, and illustrates a dose-dependent increase in N8-acetylspermidine and N1,N8-diacetylspermidine.
Table 1: Quantitative Analysis of Acetylated Spermidine Species after this compound Treatment.
| Analyte | Treatment Group | Concentration (µM) | Relative Abundance (Fold Change vs. DMSO Control) |
| N1-acetylspermidine | DMSO Control | 0 | 1.0 |
| This compound | 1 | ~1.0 | |
| This compound | 10 | ~1.0 | |
| N8-acetylspermidine | DMSO Control | 0 | 1.0 |
| This compound | 1 | ~5.0 | |
| This compound | 10 | ~15.0 | |
| N1,N8-diacetylspermidine | DMSO Control | 0 | 1.0 |
| This compound | 1 | ~4.0 | |
| This compound | 10 | ~12.0 |
Note: The fold change values are estimated from the graphical data presented in Steimbach et al., J Am Chem Soc. 2022, 144(41), 18861–18875.[2]
Signaling Pathway
The following diagram illustrates the role of HDAC10 in polyamine metabolism and the effect of this compound.
Experimental Protocols
This section provides a detailed methodology for the quantification of acetylated polyamines in cultured cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human neuroblastoma BE(2)-C cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed BE(2)-C cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Sample Preparation for LC-MS/MS Analysis
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.5 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polyamines.
-
-
Internal Standard Spiking:
-
Add a known concentration of a suitable internal standard, such as deuterated N8-acetylspermidine (N8-AcSPD-d3) or N1,N12-diacetylspermine-d8, to the supernatant.
-
-
Sample Clean-up (Optional but Recommended):
-
Solid-phase extraction (SPE) can be used to remove interfering substances. A strong cation exchange SPE cartridge is suitable for this purpose.
-
-
Sample Derivatization (Optional):
-
While direct analysis is possible, derivatization with reagents like isobutyl chloroformate can improve chromatographic separation and sensitivity for some polyamines. However, for the specified method below, derivatization is not required.
-
-
Final Preparation:
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: Waters ACQUITY HSS PFP (1.8 µm, 2.1 mm x 100 mm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 1.0 2 5.0 50 5.1 98 7.0 98 7.1 2 | 10.0 | 2 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N1-acetylspermidine 188.2 72.1 20 N8-acetylspermidine 188.2 116.1 15 N1,N8-diacetylspermidine 230.2 116.1 18 | N8-AcSPD-d3 (Internal Standard) | 191.2 | 119.1 | 15 |
-
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell culture to data analysis.
References
Application Notes and Protocols for Combining DKFZ-748 with Other Chemotherapeutic Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of the selective HDAC10 inhibitor, DKFZ-748, in combination with other chemotherapeutic agents. The following sections detail the currently available data on its synergistic potential, relevant signaling pathways, and detailed protocols for evaluating novel combinations.
Introduction to this compound
This compound is a highly selective inhibitor of histone deacetylase 10 (HDAC10), an enzyme that has been identified as a polyamine deacetylase.[1][2] Its unique mechanism of action, distinct from pan-HDAC inhibitors, makes it a compelling candidate for combination therapies in oncology.[1][2] By modulating cellular polyamine levels, this compound may sensitize cancer cells to the cytotoxic effects of other anti-cancer drugs. Initial studies have shown that selective inhibition of HDAC10 can contribute to chemotherapy resistance and its inhibition may suppress the autophagic response, potentially enhancing the efficacy of other cytotoxic agents.[2]
Quantitative Data Summary: this compound in Combination
Currently, the primary published data on the synergistic effects of this compound with another chemotherapeutic agent comes from studies in Cutaneous T-cell Lymphoma (CTCL) cell lines in combination with Camptothecin, a topoisomerase I inhibitor.
Table 1: Single Agent Activity of this compound in CTCL Cell Lines
| Cell Line | IC50 of this compound (µM) |
| Hut78 | 137 |
| SeAx | 161 |
Data extracted from a study on the effect of selective HDAC10 inhibition in CTCL cell lines.[3]
Table 2: Synergistic Effects of this compound with Camptothecin in CTCL Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| SeAx | This compound + Camptothecin | < 1 | Synergy |
| Hut78 | This compound + Camptothecin | < 1 | Synergy |
A Combination Index (CI) less than 1 indicates a synergistic interaction between the two agents.[3]
Table 3: Apoptosis Analysis in CTCL Cell Lines
| Cell Line | Treatment | Apoptotic Effect |
| SeAx | Camptothecin (10 nM) + this compound (1 µM) | No significant increase in apoptosis compared to Camptothecin alone |
| Hut78 | Camptothecin (10 nM) + this compound (1 µM) | No significant increase in apoptosis compared to Camptothecin alone |
Data suggests that in cells with HDAC10 overexpression, the synergistic effect may not be directly mediated through an increase in apoptosis.[3] Further investigation into other cell death mechanisms or effects on cell proliferation is warranted.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Synergy
The synergy between an HDAC10 inhibitor like this compound and a DNA damaging agent like Camptothecin may involve the interplay between polyamine metabolism, DNA repair, and cell cycle regulation. HDAC10's role as a polyamine deacetylase is crucial in this context.[1][4] Polyamines are essential for cell growth and proliferation, and their levels are often dysregulated in cancer.[1] By inhibiting HDAC10, this compound may disrupt polyamine homeostasis, which could in turn impair the cell's ability to repair DNA damage induced by agents like Camptothecin, leading to enhanced cell death or growth inhibition.
Caption: Hypothetical signaling pathway for this compound synergy.
Experimental Workflow for In Vitro Combination Studies
The following workflow provides a general framework for assessing the in vitro synergy of this compound with other chemotherapeutic agents.
Caption: General workflow for in vitro drug combination studies.
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50 Values
Objective: To determine the concentration of this compound and the combination chemotherapeutic agent that inhibits 50% of cell growth (IC50) in the selected cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Remove the overnight medium from the cells and add the drug dilutions. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value for each compound.
Protocol 2: Checkerboard Assay for Synergy Analysis
Objective: To evaluate the interaction between this compound and a chemotherapeutic agent to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Same as Protocol 1
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent. A common approach is to use a range of concentrations around the IC50 value for each drug (e.g., 0.125 x IC50 to 4 x IC50).
-
Add the drugs to the plate in a checkerboard format, where each well contains a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.
-
Incubate the plates and perform the cell viability assay as in Protocol 1.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 3: Apoptosis Assay by Flow Cytometry
Objective: To determine if the synergistic effect of the drug combination is due to an increase in apoptosis.
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound alone, the chemotherapeutic agent alone, the combination at a synergistic concentration, and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Conclusion
The selective HDAC10 inhibitor this compound presents a promising new avenue for combination cancer therapy. The initial findings of synergy with Camptothecin in CTCL cell lines underscore the potential of this agent to enhance the efficacy of existing chemotherapeutics.[3] The protocols outlined above provide a robust framework for the further exploration of this compound in combination with a variety of anti-cancer drugs across different cancer types. Future research should focus on elucidating the precise molecular mechanisms underlying the observed synergistic interactions to guide the rational design of novel and more effective cancer treatment strategies.
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting DKFZ-748 insolubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of the selective HDAC10 inhibitor, DKFZ-748, in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL (303.59 mM).[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact the solubility of the compound.[1] Sonication may be necessary to fully dissolve the compound.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer to a level below its solubility limit.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration in your assay is crucial (typically below 0.5% to avoid solvent-induced artifacts), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration in your experiments.
-
Use Co-solvents and Surfactants: For in vivo or in vitro assays, the use of co-solvents and surfactants can significantly improve solubility. A common formulation includes PEG300 and Tween-80.[1]
-
Proper Mixing Technique: When preparing working solutions, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are more prone to precipitation.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Q4: Is this compound stable in cell culture medium?
A4: One study has shown that a structurally related compound, DKFZ-728, is stable in cell culture with BE(2)-C cells for at least 72 hours.[2][3] While this suggests that this compound may also have good stability, it is recommended to prepare fresh working solutions for each experiment to ensure consistent results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (303.59 mM) | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
| In vivo formulation | 2.5 mg/mL | A clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| In vivo formulation with SBE-β-CD | 2.5 mg/mL | A clear solution can be obtained by diluting a 25.0 mg/mL DMSO stock solution into a 20% SBE-β-CD in Saline solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 329.39 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, you will need to dissolve 3.2939 mg of this compound in 1 mL of DMSO.
-
Dissolution: a. Weigh the appropriate amount of this compound powder and place it in a sterile vial. b. Add the calculated volume of anhydrous DMSO to the vial. c. Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable DMSO concentration in your experiment.
-
Perform serial dilutions (if necessary): If a very low final concentration is required, it is best to perform an intermediate dilution of the 10 mM stock in DMSO first.
-
Final Dilution: a. Aliquot the required volume of the aqueous buffer into a sterile tube. b. While vortexing the aqueous buffer, add the appropriate volume of the this compound DMSO stock solution dropwise. c. Continue vortexing for another 30 seconds to ensure the solution is well-mixed.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation over time.
Mandatory Visualizations
References
Technical Support Center: Optimizing DKFZ-748 Concentration for HDAC10 Inhibition
Welcome to the technical support center for the selective HDAC10 inhibitor, DKFZ-748. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for maximal and specific inhibition of HDAC10 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound can vary depending on the cell line, experimental duration, and the specific biological endpoint being measured.[1] A good starting point for a new experiment is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for your specific cell system.[2] Based on available data, a recommended concentration range for cellular use is between 1 µM and 10 µM.[3] For initial range-finding experiments, a broader concentration spectrum, for instance from 1 nM to 100 µM, is advisable to capture the full dose-response curve.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous dimethyl sulfoxide (DMSO).[1] To avoid degradation from multiple freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C.[1] For long-term storage (up to 6 months), -80°C is preferable.[4] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.[1] It is crucial to keep the final DMSO concentration in the cell culture low, typically at or below 0.1%, to prevent solvent-induced toxicity.[1]
Q3: this compound is reported to be a selective HDAC10 inhibitor. What is its selectivity profile against other HDACs?
A3: this compound demonstrates high selectivity for HDAC10 over other HDAC isozymes.[5] It has been shown to have over 500-fold selectivity for HDAC10 compared to other HDACs.[5] This high specificity makes it a valuable tool for studying the specific biological functions of HDAC10.[5][6]
Q4: What are the known cellular effects of HDAC10 inhibition by this compound?
A4: Inhibition of HDAC10 by this compound has been shown to have several cellular effects, including:
-
Inhibition of cancer cell growth: this compound has demonstrated dose-dependent growth inhibition in various cancer cell lines, including HeLa, HCT116, and neuroblastoma cells.[5][7][8] This effect is particularly pronounced under conditions of polyamine limitation.[6][7]
-
Induction of protein acetylation: While this compound is highly selective for HDAC10, at higher concentrations (e.g., 100 µM), it can lead to a significant increase in the acetylation of proteins like histone H3 and α-tubulin.[4][7]
-
Accumulation of acetylated polyamines: this compound treatment leads to a dose-dependent accumulation of N8-acetylspermidine and N1,8-diacetylspermidine, confirming its role in inhibiting the deacetylation of polyamines.[4][7]
-
Induction of autophagy and lysosome accumulation: Inhibition of HDAC10 has been linked to the promotion of autophagy-mediated cell survival and can lead to the accumulation of lysosomes.[8][9]
Troubleshooting Guide
Issue 1: I am not observing any significant inhibition of my target process even at high concentrations of this compound.
-
Possible Cause 1: Low Cell Permeability.
-
Troubleshooting Step: While this compound is designed for cellular use, permeability can vary between cell lines. Consider increasing the incubation time to allow for better cellular uptake. You can also perform a cellular thermal shift assay (CETSA) to confirm target engagement within your specific cell line.
-
-
Possible Cause 2: Inactive Compound.
-
Troubleshooting Step: Ensure the proper storage of your this compound stock solution to prevent degradation.[1] If in doubt, use a fresh aliquot or a new batch of the compound. As a positive control, you can test its effect on a cell line where its activity has been previously validated, such as HeLa or BE(2)-C cells.[4][7]
-
-
Possible Cause 3: Inappropriate Assay Endpoint.
-
Troubleshooting Step: The biological readout you are measuring may not be directly or strongly regulated by HDAC10 in your experimental system. Consider measuring a more direct marker of HDAC10 inhibition, such as the acetylation status of known HDAC10 substrates (e.g., polyamines) or assessing global histone acetylation at higher concentrations.[4][7]
-
Issue 2: I am observing high levels of cytotoxicity or off-target effects.
-
Possible Cause 1: Excessively High Concentration.
-
Troubleshooting Step: High concentrations of any compound can lead to non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal target inhibition with minimal toxicity.[2] Start with a lower concentration range (e.g., 1-5 µM) as recommended for cellular use.[3]
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding 0.1%.[1] Always include a vehicle control (medium with the same final DMSO concentration but without the inhibitor) in your experiments to account for any solvent-induced effects.[2]
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Step: Different cell lines can have varying sensitivities to HDAC inhibitors.[10] If your cells are particularly sensitive, you may need to use lower concentrations of this compound or shorter incubation times.
-
Issue 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Step: Variations in cell passage number, confluency, and media composition can impact cellular responses to inhibitors.[2] Maintain consistent cell culture practices to ensure the reproducibility of your results.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting Step: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.[11] Use calibrated pipettes and proper pipetting techniques.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay Type | Source |
| pIC50 | 7.66 | Biochemical Assay | [4] |
| Cellular IC50 | 22 nM | Cellular Assay | [5] |
| IC50 (Hut78 cells) | 137 µM | Cell Viability Assay | [12] |
| IC50 (SeAx cells) | 161 µM | Cell Viability Assay | [12] |
| IC50 (CTCL patients) | 50 µM | Cell Viability Assay | [12] |
| Recommended Cellular Concentration | 1 - 10 µM | General Cellular Use | [3] |
Table 2: Selectivity Profile of this compound Against Other HDAC Isoforms
| Off-Target | IC50 | Fold Selectivity (vs. HDAC10 IC50 of 5 nM) | Source |
| HDAC1 | 13 µM | ~2600-fold | [3] |
| HDAC2 | 51 µM | ~10200-fold | [3] |
| HDAC3 | <100 µM | >20000-fold | [3] |
| HDAC6 | 3 µM | ~600-fold | [3] |
| HDAC8 | 1.3 µM | ~260-fold | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound Using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 1 nM to 100 µM).[2] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.[2]
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
Protocol 2: Western Blot Analysis of Protein Acetylation
This protocol describes how to assess the effect of this compound on the acetylation status of target proteins.
Materials:
-
Cells treated with this compound and controls
-
Cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-α-tubulin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with various concentrations of this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein acetylation.
Visualizations
Caption: HDAC10 Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 7. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of DKFZ-748 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DKFZ-748, a selective HDAC10 inhibitor, in cell-based assays while minimizing off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of Histone Deacetylase 10 (HDAC10).[1][2] Its mechanism of action involves the inhibition of HDAC10's enzymatic activity, which primarily functions as a polyamine deacetylase.[3][4][5] By inhibiting HDAC10, this compound prevents the deacetylation of polyamines like N8-acetylspermidine, leading to their accumulation in cells.[6] This can impact various cellular processes, including cell growth, particularly in polyamine-limiting conditions.[4][5]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for HDAC10, it can interact with other proteins, especially at higher concentrations. The primary off-targets are other HDAC isoforms, though with significantly lower potency. Chemoproteomic profiling has also identified other potential off-target proteins. It is crucial to be aware of these off-targets to design experiments that minimize their impact.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: The recommended concentration for cellular use is typically between 1 µM and 10 µM.[3] A reviewer-recommended starting concentration is 1 to 5 µM.[3] However, the optimal concentration is cell-type dependent and should be determined empirically for each experimental system. It is always advisable to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: How can I confirm that the observed phenotype in my assay is due to on-target inhibition of HDAC10?
A4: Confirming on-target effects is critical. Several strategies can be employed:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another selective HDAC10 inhibitor with a different chemical structure.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout HDAC10 and see if the resulting phenotype recapitulates the effects of this compound.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly demonstrates target engagement by measuring the thermal stabilization of HDAC10 in the presence of this compound within intact cells.
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Rescue Experiments: If possible, overexpress a resistant mutant of HDAC10 to see if it rescues the phenotype induced by this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound in cell-based assays.
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell culture conditions, pipetting errors, or compound instability.
-
Troubleshooting Workflow:
References
- 1. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. CETSA [cetsa.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Why am I seeing unexpected cytotoxicity with DKFZ-748?
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity observed during experiments with the selective HDAC10 inhibitor, DKFZ-748.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a highly selective inhibitor of Histone Deacetylase 10 (HDAC10).[1] Unlike many other HDACs, HDAC10's primary function is not epigenetic regulation but rather the deacetylation of polyamines.[2][3] By inhibiting HDAC10, this compound prevents the removal of acetyl groups from polyamines, which can impact cellular processes that rely on these molecules, such as cell growth.[2]
Q2: Is cytotoxicity an expected outcome of this compound treatment? Generally, this compound is considered to have low intrinsic cytotoxicity in many standard cancer cell lines under normal culture conditions.[2][3] However, its cytotoxic effects are highly context-dependent. For instance, in a polyamine-limiting tumor model, this compound shows dose-dependent growth inhibition.[1][3] Furthermore, certain cell types, such as Cutaneous T-cell Lymphoma (CTCL) cell lines, have demonstrated sensitivity to the compound.[4]
Q3: What are the known off-targets of this compound? this compound is exquisitely selective for HDAC10.[3][5] However, like many kinase and enzyme inhibitors, this selectivity is concentration-dependent. At significantly higher concentrations, it can inhibit other HDAC isoforms, such as HDAC6 and HDAC8.[5] For example, its potency against HDAC6 and HDAC8 is several hundred-fold weaker than against HDAC10.[5] Only at very high concentrations (e.g., 100 µM) have significant off-target acetylation effects been observed.[1][3]
Q4: What is the recommended concentration range for cellular experiments? For specific inhibition of HDAC10 in cellular assays, a concentration range of 1 µM to 10 µM is recommended.[5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide: Unexpected Cytotoxicity
I'm observing significant cytotoxicity with this compound at concentrations where I expect specific HDAC10 inhibition. What are the potential causes and how can I troubleshoot this?
Observing unexpected cytotoxicity can be multifactorial. The following guide provides a systematic approach to identifying the root cause.
Review Compound Concentration and Off-Target Effects
While this compound is highly selective, concentrations that are too high can lead to off-target effects and subsequent cytotoxicity.
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Potential Cause: The concentration used may be high enough to inhibit other HDACs (e.g., HDAC6, HDAC8) or other unforeseen off-targets, leading to cell death.
-
Troubleshooting Steps:
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Verify Concentration: Double-check all calculations for stock dilution and final assay concentrations.
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Perform Dose-Response: Conduct a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with a broad range of this compound concentrations to determine the EC50 value in your cell line.
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Correlate with On-Target Engagement: Use a concentration at or below 10 µM, which is reported to be selective for HDAC10.[5] You can confirm on-target engagement at these concentrations by measuring the accumulation of acetylated polyamines.
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Assess Off-Target Engagement: As a control, check for markers of off-target inhibition, such as tubulin hyperacetylation (a marker for HDAC6 inhibition), via Western blot. This should only occur at much higher concentrations of this compound.[3]
-
| Target | Potency (IC50) | Selectivity vs. HDAC10 |
| HDAC10 | 5 nM | - |
| HDAC6 | 3 µM | 630-fold |
| HDAC8 | 1.3 µM | 263-fold |
| HDAC1 | 13 µM | 2500-fold |
| HDAC2 | 51 µM | 10000-fold |
| Data sourced from the Chemical Probes Portal.[5] |
Investigate Experimental and Culture Conditions
Aspects of your experimental setup, from the solvent used to the specifics of your cell culture medium, can significantly influence results.
-
Potential Causes:
-
Solvent Toxicity: The vehicle used to dissolve this compound (typically DMSO) may be toxic to your cells at the final concentration used.[6]
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Compound Instability/Precipitation: this compound may be precipitating out of solution in your culture medium, leading to inconsistent results or artifacts. Solubility can be impacted by using DMSO that is not anhydrous.[1]
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Polyamine-Deficient Medium: The anti-proliferative effects of this compound are more pronounced in environments where polyamines are limited.[2][3] Your culture medium may be naturally low in polyamines, sensitizing the cells to HDAC10 inhibition.
-
-
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a "vehicle-only" control group treated with the same concentration of DMSO as your highest this compound dose. If you see cytotoxicity in this control, the DMSO concentration is too high.
-
Determine Max Solvent Tolerance: Perform a dose-response experiment with just the solvent to determine the highest non-toxic concentration for your specific cell line.[6]
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Ensure Solubility: Prepare fresh stock solutions of this compound in anhydrous DMSO.[1] When diluting into media, vortex thoroughly and visually inspect for any precipitation.
-
Evaluate Culture Medium: Check the formulation of your cell culture medium for polyamine content (e.g., spermidine). Consider supplementing with polyamines as a control experiment to see if this rescues the cytotoxic phenotype.
-
Consider Cell Line-Specific Sensitivity and Health
Not all cells will respond to a compound in the same way. The inherent biology and health of your cells are critical factors.
-
Potential Causes:
-
Cell Line Sensitivity: Your cell line may be particularly dependent on polyamine metabolism, making it highly sensitive to HDAC10 inhibition. Some CTCL cell lines and patient cells have shown sensitivity with IC50 values around 50-160 µM.[4]
-
Poor Cell Health: Cells that are unhealthy, grown to high density, or at a high passage number can be more susceptible to any chemical insult.[6]
-
Contamination: Unseen contamination (e.g., mycoplasma) can stress cells and dramatically alter their response to drugs.[6]
-
-
Troubleshooting Steps:
-
Review Literature: Check if data exists for this compound or other HDAC10 inhibitors in your cell line.
-
Use a Control Cell Line: If possible, repeat the experiment in a cell line known to be relatively insensitive to this compound, such as HEK293T or HeLa (under normal polyamine conditions).[3]
-
Ensure Good Cell Culture Practice: Use cells with a low passage number, ensure they are seeded at a consistent and optimal density, and regularly test for mycoplasma contamination.
-
| Cell Line / Cell Type | Disease | Reported IC50 |
| Hut78 | Cutaneous T-cell Lymphoma | 137 µM |
| SeAx | Cutaneous T-cell Lymphoma | 161 µM |
| Primary CTCL Patient Cells | Cutaneous T-cell Lymphoma | ~50 µM |
| Primary Healthy Donor Cells | Normal | ~50 µM |
| Data extracted from a study on CTCL cell lines.[4] |
Rule Out Assay-Specific Artifacts
The method used to measure cytotoxicity can sometimes be a source of error.
-
Potential Cause: The this compound compound may interfere with the assay chemistry. For example, some compounds can act as reducing agents and interfere with metabolic assays like the MTT or MTS assay, leading to a false reading of cytotoxicity.[7]
-
Troubleshooting Steps:
-
Use an Orthogonal Method: Confirm your results using a different cytotoxicity assay that relies on a distinct mechanism. For example:
-
Include a "No-Cell" Control: To check for assay interference, add this compound to wells containing only culture medium (no cells) and run the assay. The signal should be at background levels.
-
Key Experimental Protocols
Protocol 1: Determining Maximum Non-Toxic Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density you use for your standard cytotoxicity experiments. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical concentration range to test is from 0.05% to 2% (v/v).
-
Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or resazurin-based).
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in viability is the maximum tolerated concentration.
Protocol 2: Orthogonal Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.
-
Experiment Setup: Seed and treat cells with this compound and controls (vehicle-only, untreated) as you would for your primary cytotoxicity assay. Also include a "maximum LDH release" control by adding a lysis buffer (provided with most kits) to a set of untreated wells 1 hour before the endpoint.
-
Sample Collection: At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate for approximately 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control after subtracting background values.
Visual Guides and Workflows
Caption: Simplified pathway of HDAC10-mediated polyamine deacetylation and its inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: Experimental workflow to discern on-target vs. off-target cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discordant and anomalous results among cytotoxicity assays: the confounding properties of eosinophil granule major basic protein on cell viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to control for DMSO effects in DKFZ-748 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the effects of Dimethyl Sulfoxide (DMSO) in experiments utilizing the selective HDAC10 inhibitor, DKFZ-748.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), an enzyme involved in cellular processes like polyamine deacetylation. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an ideal vehicle for preparing stock solutions of this compound for in vitro experiments.
Q2: Can DMSO affect my experimental results with this compound?
Yes. While essential for solubilizing this compound, DMSO is not biologically inert and can exert its own effects on cells, potentially confounding experimental outcomes. These effects are concentration- and exposure time-dependent and can include altered cell growth, viability, differentiation, and even changes in gene expression. Therefore, it is crucial to implement proper controls to distinguish the effects of this compound from those of its solvent.
Q3: What is a vehicle control and why is it essential?
A vehicle control is a crucial experimental group that is treated with the same concentration of the solvent (in this case, DMSO) used to deliver the test compound (this compound), but without the compound itself. This control allows you to isolate the biological effects of this compound by providing a baseline that accounts for any effects induced by the DMSO. Without a proper vehicle control, it is impossible to definitively attribute observed changes to the inhibitor's activity.
Q4: What is the recommended final concentration of DMSO for my experiments?
The tolerance to DMSO is highly cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible.
-
≤ 0.1%: Generally considered safe for most cell lines with minimal cytotoxic effects.
-
0.1% to 0.5%: May be tolerated by many robust cell lines, but could have subtle effects.
-
> 0.5% - 1.0%: Increased risk of cytotoxicity and off-target effects. Some robust cell lines may tolerate this for short durations.
-
> 1.0%: Often leads to significant cell death and other artifacts.
It is imperative to perform a vehicle dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in both this compound and vehicle control groups. | DMSO concentration is too high for your cell line. | Perform a DMSO dose-response curve (0.01% to 2.0%) to determine the highest non-toxic concentration. See Protocol 1 . |
| Cell line is particularly sensitive to DMSO. | Use a lower starting concentration of DMSO. If solubility of this compound is an issue, consider alternative solubilization strategies, though this may require re-validation. | |
| Unexpected results or high variability in replicates. | Inconsistent final DMSO concentrations across wells. | Ensure accurate and consistent dilution of the this compound stock solution to maintain the same final DMSO percentage in all treated wells. Prepare a master mix for each concentration. |
| DMSO is affecting the signaling pathway of interest. | Review literature for known effects of DMSO on your specific pathway. Even at low concentrations, DMSO can influence cellular processes. The vehicle control is critical for interpreting these data. | |
| This compound appears less potent than expected. | DMSO is interfering with the assay readout. | Some assay reagents can be affected by DMSO. Check the manufacturer's specifications for your assay kit regarding DMSO tolerance. |
| The effect of DMSO is masking the effect of this compound. | If DMSO alone causes a partial effect in the same direction as this compound, the inhibitor's effect may appear diminished. This highlights the importance of subtracting the vehicle control baseline. |
Data Presentation: Quantitative DMSO Effects
Table 1: General Cytotoxicity Profile of DMSO in Cell Culture
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation for this compound Experiments |
| < 0.1% | Generally safe, minimal impact on cell viability and growth. | Optimal Range. Aim for this concentration if possible. |
| 0.1% - 0.5% | Tolerated by many cell lines, but may induce subtle biological effects. | Acceptable Range. Requires a matched vehicle control. |
| 0.5% - 1.0% | Potential for cytotoxicity, especially with longer incubation times. | Use with Caution. Only if necessary for solubility and validated with a dose-response curve. |
| > 1.0% | High likelihood of significant cytotoxicity and off-target effects. | Not Recommended. Results may be unreliable. |
Note: This is a general guide. The specific tolerance of your cell line must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol determines the highest DMSO concentration that does not significantly affect cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at the optimal density for a standard viability assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium. A suggested range is 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and a 0% (medium only) control.
-
Treatment: Replace the medium in the wells with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based).
-
Data Analysis: Calculate cell viability as a percentage relative to the "medium only" control. The highest DMSO concentration that results in ≥95% viability is typically considered safe to use as a vehicle concentration.
Protocol 2: Cell Viability Assay with this compound and Vehicle Control
This protocol outlines a typical cell viability experiment using this compound.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare Treatment Media:
-
Calculate the dilutions needed to achieve your final desired concentrations of this compound (e.g., 1 µM to 10 µM) while ensuring the final DMSO concentration remains constant and below the predetermined toxic level (e.g., 0.1%).
-
Vehicle Control Medium: Prepare medium with the same final DMSO concentration but without this compound.
-
Untreated Control: Use complete medium with no DMSO or this compound.
-
-
Treatment: Remove the old medium and add the prepared treatment and control media to the appropriate wells.
-
Incubation: Incubate for the desired experimental duration (e.g., 72 hours).
-
Viability Assay & Analysis: Perform a cell viability assay and normalize the results. The effect of this compound at each concentration is determined relative to the vehicle control group.
Mandatory Visualizations
Signaling and Experimental Logic
Caption: this compound inhibits HDAC10, preventing polyamine deacetylation and cell growth.
Caption: Logical relationships between experimental controls for data analysis.
Experimental Workflow
Interpreting inconsistent results in DKFZ-748 cell viability assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays using the selective HDAC10 inhibitor, DKFZ-748.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10). Its primary mechanism of action involves the inhibition of HDAC10's function as a polyamine deacetylase. Polyamines are essential for cell growth, proliferation, and survival. By inhibiting HDAC10, this compound disrupts polyamine metabolism, leading to an accumulation of acetylated polyamines, which can induce cell cycle arrest and apoptosis in cancer cells. The effect on cell viability is often cell-type dependent and can be influenced by the polyamine content of the cell culture medium.
Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the possible reasons?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying levels of HDAC10 expression and may have different dependencies on polyamine metabolism, leading to a range of sensitivities to this compound.
-
Assay Type: The choice of cell viability assay can significantly impact the results. Assays based on metabolic activity (e.g., MTT, MTS, XTT) may yield different results compared to those measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity.
-
Experimental Conditions: Variations in cell seeding density, incubation time with the compound, and passage number of the cells can all contribute to variability.
-
Compound Handling: Improper storage or handling of this compound can affect its stability and potency.
Q3: Which cell viability assay is recommended for use with this compound?
Both metabolic-based assays (e.g., MTT) and ATP-based assays (e.g., CellTiter-Glo) can be used. However, it is crucial to be aware of their distinct principles. Since this compound can affect cellular metabolism through its impact on polyamines, it is advisable to confirm findings from a metabolic assay with an orthogonal method, such as an ATP-based assay or a direct measure of cell death (e.g., apoptosis assay).
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and the experimental objective. For cellular use, a concentration range of 1 µM to 10 µM is generally recommended.[1] However, dose-response experiments are essential to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to troubleshooting common issues encountered during this compound cell viability assays.
Issue 1: High Variability Between Replicate Wells
| Possible Causes | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. - Mix the cell suspension thoroughly between plating each row/column to prevent settling. - Work quickly and efficiently to minimize the time cells spend in suspension before plating. |
| Edge Effects in 96-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | - Calibrate and regularly service your pipettes. - Use fresh pipette tips for each replicate. - When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. |
| Incomplete Solubilization of Formazan (MTT assay) | - Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking. - Visually inspect the wells under a microscope to confirm the absence of crystals before reading the plate. |
Issue 2: Poor or No Dose-Response Curve
| Possible Causes | Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify the calculations for your serial dilutions. - Prepare fresh dilutions of this compound for each experiment. |
| Low HDAC10 Expression in Cell Line | - Confirm the expression of HDAC10 in your cell line of interest through literature search, public databases (e.g., The Human Protein Atlas), or by Western blot. Cell lines with low or absent HDAC10 expression may be inherently resistant to this compound. |
| Cell Line Resistance | - Some cell lines may have intrinsic or acquired resistance to HDAC inhibitors. Consider testing a different cell line known to be sensitive to HDAC inhibitors as a positive control. |
| Sub-optimal Incubation Time | - The effects of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line. |
Issue 3: Discrepancies Between Different Viability Assays
| Possible Causes | Troubleshooting Steps |
| Interference with Assay Chemistry | - this compound, like other small molecules, has the potential to interfere with the chemical reactions of certain viability assays. - Run a cell-free control by adding this compound to the assay reagents to check for any direct interaction. |
| Different Biological Readouts | - MTT assays measure mitochondrial reductase activity, while CellTiter-Glo measures ATP levels. A compound might affect these processes differently. - For example, if this compound induces a metabolic shift without immediately causing cell death, an MTT assay might show a decrease in signal while an ATP-based assay might not, or vice versa. - Corroborate your viability data with a more direct measure of cell death, such as Annexin V/PI staining for apoptosis. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Hut78 | Cutaneous T-cell Lymphoma | Not Specified | 137 | [2] |
| SeAx | Cutaneous T-cell Lymphoma | Not Specified | 161 | [2] |
| HeLa | Cervical Cancer | Not Specified | Dose-dependent growth inhibition | [3][4] |
| BE(2)-C | Neuroblastoma | Not Specified | Induced HDAC acetylation at 100 µM | [3] |
Note: IC50 values can vary significantly between different studies and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and include a vehicle control.
-
Incubation: Incubate the plate for the desired duration at 37°C.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualizations
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for DKFZ-748 to observe phenotypic effects.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for the selective HDAC10 inhibitor, DKFZ-748, to observe various phenotypic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of histone deacetylase 10 (HDAC10).[1][2][3] Its primary mechanism of action is the inhibition of polyamine deacetylation, making it a valuable tool for studying the role of HDAC10 in cellular processes.[2][3] By inhibiting HDAC10, this compound can lead to an accumulation of acetylated polyamines, which can impact cell growth and survival, particularly in cancer cells that rely on polyamines for proliferation.[2][3]
Q2: What are the known phenotypic effects of this compound treatment?
The primary phenotypic effect observed with this compound is the dose-dependent inhibition of tumor cell growth, especially under conditions where polyamine levels are limited.[2][3] Studies have shown that this compound can curb cancer cell growth in cell lines such as HeLa.[2][3] Additionally, treatment with this compound leads to the accumulation of N8-acetylspermidine and N1,8-diacetylspermidine.[1]
Q3: What is a good starting point for incubation time when using this compound?
A common starting point for incubation in cell-based assays is 24 hours.[4] However, the optimal time can vary significantly depending on the cell line and the specific endpoint being measured. For assays measuring more immediate effects on enzyme activity, shorter incubation times of 4 to 12 hours may be sufficient, while for endpoints like cell proliferation or apoptosis, longer incubation times of 24 to 72 hours are often necessary.[1][4] For example, significant HDAC acetylation in BE(2)-C cells was observed after 72 hours of treatment with this compound.[1]
Q4: How does the desired phenotypic effect influence the incubation time?
The choice of incubation time is critically dependent on the biological process being investigated.
-
Enzymatic Activity: To measure the direct inhibition of HDAC10 activity, shorter incubation times (e.g., 1-6 hours) are typically sufficient.
-
Gene Expression: Changes in gene expression resulting from HDAC inhibition may require intermediate incubation times (e.g., 6-24 hours).
-
Cell Proliferation/Viability: Assessing the impact on cell growth or viability often necessitates longer incubation periods (e.g., 24-96 hours) to allow for the effects to manifest.[2][5]
-
Apoptosis: The induction of apoptosis can also require extended incubation times, typically in the range of 24 to 72 hours.[4]
Q5: Should the medium be changed during a long incubation with this compound?
For longer incubation periods (e.g., 72 hours or more), it is advisable to refresh the medium containing this compound to maintain a consistent concentration of the inhibitor and to replenish essential nutrients for the cells.[4] For shorter incubations, this is often not necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable phenotypic effect. | Incubation time is too short. | Increase the incubation duration. For proliferation assays, consider time points of 48, 72, or even 96 hours.[2][5] |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your specific cell line and endpoint. | |
| Cell line is resistant. | Consider using a different cell line that is known to be sensitive to polyamine depletion or HDAC10 inhibition. | |
| High levels of cell death, even at low concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the cytotoxic concentration range and select a concentration that elicits the desired effect without excessive toxicity.[6] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[7] Include a vehicle-only control in your experiments. | |
| Prolonged exposure is toxic. | Reduce the incubation time. Determine the minimum time required to observe the desired phenotype. | |
| Inconsistent results between experiments. | Inconsistent cell culture conditions. | Standardize cell passage number, confluency, and media composition to ensure reproducibility.[4][8] |
| Inhibitor instability. | Prepare fresh dilutions of this compound for each experiment. For long-term storage, follow the manufacturer's recommendations, typically at -20°C or -80°C.[1] |
Data Presentation
Table 1: Example Incubation Times for this compound from Published Studies
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BE(2)-C | 1, 10, 100 µM | 72 h | Induced HDAC acetylation | [1] |
| HeLa S3 | Not specified | 24 h (pre-treatment) + 96 h (co-treatment) | Growth inhibition and polyamine quantification | [2] |
| Hut78 (CTCL) | Not specified | Not specified | IC50 determination (137 µM) | [9] |
| SeAx (CTCL) | Not specified | Not specified | IC50 determination (161 µM) | [9] |
Table 2: General Recommendations for Optimizing Incubation Time
| Experimental Endpoint | Recommended Starting Incubation Time | Considerations |
| HDAC10 Enzymatic Activity | 1 - 6 hours | Shorter times are often sufficient for direct enzyme inhibition assays. |
| Acetylated Polyamine Levels | 6 - 24 hours | Allow enough time for the inhibitor to act and for changes in metabolite levels to become detectable. |
| Cell Proliferation | 24 - 96 hours | Cell doubling time is a key factor. Longer incubations are needed to observe significant changes in cell number. |
| Apoptosis Induction | 24 - 72 hours | The apoptotic cascade takes time to execute. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
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Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the inhibitor in cell culture medium to a final concentration that has been shown to be effective (e.g., based on literature or a preliminary dose-response experiment). Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Treatment: Treat the cells with the this compound solution or vehicle control. Incubate the plates for a range of durations, such as 6, 12, 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control for each time point. Plot cell viability against the incubation time to determine the optimal duration for observing a significant effect.
Mandatory Visualizations
Caption: this compound inhibits HDAC10, leading to the accumulation of acetylated polyamines and subsequent tumor cell growth inhibition.
Caption: A streamlined workflow for determining the optimal incubation time for this compound in cell-based assays.
Caption: A decision-making diagram for troubleshooting the absence of a phenotypic effect when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 4. benchchem.com [benchchem.com]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. researchgate.net [researchgate.net]
How to assess the long-term stability of DKFZ-748 in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of the selective HDAC10 inhibitor, DKFZ-748, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advised to use newly opened, anhydrous DMSO to ensure optimal solubility, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months.[1][3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4]
Q3: Is this compound stable in aqueous media for cell culture experiments?
A3: While specific long-term stability data in aqueous media is not extensively published, a related compound, DKFZ-728, has been shown to be stable in cell culture with BE(2)-C cells for at least 72 hours.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] When preparing aqueous solutions for in vitro or in vivo use, a common formulation involves a sequential addition of solvents, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in the stock solution upon storage. | - The concentration of this compound may be too high for the solvent at the storage temperature. - The quality of the solvent may be poor (e.g., wet DMSO). | - Gently warm the solution and sonicate to redissolve the compound.[2] - If precipitation persists, consider preparing a new stock solution at a lower concentration. - Always use high-purity, anhydrous DMSO for preparing stock solutions.[1] |
| Loss of biological activity in experiments. | - Degradation of this compound in the working solution. - Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from the stock solution immediately before each experiment. - Ensure stock solutions are properly aliquoted and stored to minimize freeze-thaw cycles.[4] - Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Inconsistent experimental results. | - Inconsistent concentration of this compound due to degradation or precipitation. | - Visually inspect solutions for any precipitation before use. - Quantify the concentration of this compound in your working solutions using an appropriate analytical method, such as HPLC-UV. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound's long-term stability in solution involves subjecting the compound to various conditions and monitoring its integrity over time.
Protocol 1: Long-Term Stability Study using HPLC-UV
Objective: To determine the degradation of this compound in a specific solvent over an extended period under defined storage conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect the samples from light.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Sample Analysis:
-
Allow the aliquot to thaw and reach room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated reverse-phase HPLC-UV method. A C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid is a common starting point.
-
Monitor the peak area of the parent this compound compound and any new peaks that may indicate degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
Data Presentation: Example Stability Data for this compound in DMSO
| Storage Temperature | Time Point | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products |
| -80°C | 1 month | 99.5 ± 0.3 | No |
| 3 months | 99.1 ± 0.5 | No | |
| 6 months | 98.8 ± 0.6 | No | |
| -20°C | 1 month | 97.2 ± 0.8 | Minor peak observed |
| 3 months | 92.5 ± 1.2 | Peak intensity increased | |
| 6 months | 85.1 ± 1.5 | Significant degradation | |
| 4°C | 1 week | 90.3 ± 1.1 | Yes |
| 2 weeks | 78.6 ± 2.0 | Yes | |
| Room Temperature | 24 hours | 85.4 ± 1.8 | Yes |
| 72 hours | 65.2 ± 2.5 | Yes |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in solution.
Potential Degradation Pathway of this compound
Caption: Postulated hydrolytic degradation pathway for this compound.
Troubleshooting Logic for Stability Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC10 inhibitor | Anti-cancer | TargetMol [targetmol.com]
- 3. This compound | HDAC10 inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DKFZ-748 versus SAHA: a comparison of pan-HDAC and selective inhibition.
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulators in cancer therapy is rapidly evolving, with a key focus on histone deacetylase (HDAC) inhibitors. These agents reverse the aberrant epigenetic states associated with cancer by increasing histone acetylation, leading to the re-expression of tumor suppressor genes. Within this class of drugs, a critical distinction lies between pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target a specific isoform. This guide provides a detailed comparison of DKFZ-748, a selective HDAC10 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a pan-HDAC inhibitor, offering insights into their distinct mechanisms, performance, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | SAHA (Vorinostat) |
| Target(s) | Selective for HDAC10[1][2] | Pan-HDAC inhibitor (Class I and II)[3][4] |
| Mechanism | Inhibits polyamine deacetylation[1][5] | Broadly inhibits histone deacetylation[3] |
| Cellular Effects | Induces apoptosis, linked to p53 pathway[6] | Induces apoptosis and cell cycle arrest via multiple pathways (Akt/FOXO3a, Notch, STAT3)[7][8][9] |
Performance Data: A Quantitative Comparison
The following tables summarize the inhibitory activity and cellular effects of this compound and SAHA based on available experimental data. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: HDAC Isoform Inhibition
This table showcases the half-maximal inhibitory concentrations (IC50) of each compound against a panel of HDAC isoforms, highlighting their distinct selectivity profiles.
| HDAC Isoform | This compound IC50 | SAHA IC50 |
| HDAC1 | 13 µM[10] | 10 nM[1] |
| HDAC2 | 51 µM[10] | ~10 nM[11] |
| HDAC3 | <100 µM[10] | 20 nM[1] |
| HDAC6 | 3 µM[10] | ~10 nM[11] |
| HDAC8 | 1.3 µM[10] | - |
| HDAC10 | 5 nM (pIC50 = 7.66)[10][12] | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table presents the IC50 values of this compound and SAHA in various cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth.
| Cell Line | Cancer Type | This compound IC50 | SAHA IC50 |
| HeLa | Cervical Cancer | Dose-dependent growth inhibition[1][13] | - |
| Hut78 | Cutaneous T-cell Lymphoma | 137 µM[14] | 0.75 µM[15] |
| SeAx | Cutaneous T-cell Lymphoma | 161 µM[16][14] | 0.6 µM[15] |
| HCT116 | Colorectal Carcinoma | - | 39.70 µM[17] |
| A375 | Melanoma | - | 39.79 µM[17] |
| DU145 | Prostate Cancer | - | Dose-dependent apoptosis[7] |
| PC-3 | Prostate Cancer | - | Dose-dependent apoptosis[7] |
| 5-8F | Nasopharyngeal Carcinoma | - | Significant reduction in cell growth[11] |
Signaling Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and SAHA.
This compound: Selective Inhibition of HDAC10 and Polyamine Metabolism
This compound's selectivity for HDAC10 leads to a specific impact on polyamine metabolism, a pathway crucial for cell growth and proliferation. By inhibiting the deacetylation of N8-acetylspermidine, this compound disrupts the polyamine pool available to cancer cells.[1][5]
Caption: this compound selectively inhibits HDAC10, disrupting polyamine metabolism and activating p53.
SAHA: Pan-HDAC Inhibition and Broad Cellular Effects
As a pan-HDAC inhibitor, SAHA exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell cycle control and apoptosis.
Caption: SAHA's pan-HDAC inhibition leads to the modulation of Akt, Notch, and STAT3 pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, the substrate can be cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Procedure:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions (e.g., Epigenase HDAC Activity/Inhibition Direct Assay Kit).
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test compound (this compound or SAHA) at various concentrations, and the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the enzymatic reaction.
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Development: Add the developer solution to each well and incubate at room temperature to stop the HDAC reaction and allow for the development of the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or SAHA and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[16]
Procedure:
-
Cell Treatment: Treat cells with this compound or SAHA for a specified time to induce apoptosis.
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Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-cancer activity of two HDAC inhibitors.
Caption: A typical workflow for the comparative analysis of HDAC inhibitors.
Conclusion
The choice between a selective and a pan-HDAC inhibitor is a critical consideration in the development of epigenetic therapies. This compound, with its high selectivity for HDAC10, offers a tool to probe the specific functions of this isoform and may present a more targeted therapeutic approach with potentially fewer off-target effects. In contrast, SAHA's broad activity against Class I and II HDACs provides a multi-pronged attack on cancer cells by modulating a wider range of signaling pathways. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of these and other HDAC inhibitors. The decision of whether to pursue a selective or pan-inhibitor will ultimately depend on the specific cancer type and the underlying epigenetic dysregulation.[4]
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
- 11. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. Unraveling the Catalytic Mechanism and Substrate Selectivity of HDAC10: A Dual-Filter Approach for Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]
DKFZ-748: A Potent and Selective HDAC10 Inhibitor Outperforming Other Aza-SAHA Derivatives
For researchers and scientists in drug development, the quest for highly selective histone deacetylase (HDAC) inhibitors is paramount. DKFZ-748, an aza-SAHA derivative, has emerged as a superior chemical probe for HDAC10, demonstrating exceptional potency and selectivity that distinguish it from its parent compound, Vorinostat (SAHA), and other aza-SAHA analogues. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols.
This compound was developed through a systematic "aza-scan" of the hexyl linker of SAHA, a known pan-HDAC inhibitor.[1][2][3][4] This strategic replacement of a carbon atom with a nitrogen atom dramatically shifted the compound's inhibitory profile, transforming it from a broad-spectrum inhibitor into one with remarkable specificity for HDAC10.[1][2][3][4] Subsequent optimization of this aza-SAHA scaffold led to the development of this compound, a potent and highly selective chemical probe for cellular HDAC10.[1][2][3][4]
Comparative Potency of this compound
Biochemical and cellular assays have consistently demonstrated the superior potency and selectivity of this compound for HDAC10 compared to SAHA and other aza-SAHA derivatives. The inhibitory activity is often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 1: Comparative in vitro Potency (pIC50) of SAHA and Aza-SAHA Derivatives against Various HDAC Isozymes. [1]
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 |
| SAHA | 7.30 | - | - | 7.72 | 6.16 | 6.93 |
| DKFZ-711 | - | - | - | - | - | - |
| DKFZ-728 | - | - | - | - | - | - |
| This compound | - | - | - | - | - | 7.66 |
Note: Specific pIC50 values for DKFZ-711 and DKFZ-728 against all listed HDACs were not fully detailed in the provided search results, but the development process highlighted their role in optimizing for HDAC10 selectivity, leading to this compound. This compound is explicitly stated as a selective HDAC10 inhibitor with a pIC50 of 7.66.[5] Further data from chemoproteomic profiling confirmed the exquisite cellular HDAC10-selectivity of this compound.[1][2][3][4][6][7]
The data clearly illustrates that while SAHA exhibits broad inhibitory activity across multiple HDAC isozymes, the structural modifications resulting in the aza-SAHA derivatives, and ultimately this compound, honed the specificity towards HDAC10. This high selectivity is crucial for minimizing off-target effects and for precisely probing the biological functions of HDAC10.
Cellular Activity and Target Engagement
Beyond biochemical assays, the cellular target engagement and functional consequences of HDAC10 inhibition by this compound have been validated. In cellular assays, this compound demonstrated potent and selective engagement of HDAC10.[1] Furthermore, treatment of cells with this compound led to the hyperacetylation of polyamines, confirming its inhibition of HDAC10's cellular function as a polyamine deacetylase.[1][2][3][4][6][7] In a polyamine-limited in vitro tumor model using HeLa cells, this compound showed dose-dependent growth inhibition.[1][2][3][4][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the potency of this compound and other aza-SAHA derivatives.
HDAC Inhibition Assays
1. Enzymatic HDAC Glo™ Assay (for HDACs 1, 2, 3, 6, and 8): This assay quantifies HDAC activity by measuring the amount of deacetylated substrate.
-
Principle: A luminogenic substrate is deacetylated by an HDAC enzyme. The addition of a developer reagent stops the enzymatic reaction and releases a substrate for luciferase, generating a light signal that is proportional to the HDAC activity.
-
Protocol:
-
Prepare a serial dilution of the test compounds (e.g., this compound, SAHA).
-
In a 96-well plate, add the HDAC enzyme, the substrate, and the test compound.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Add the HDAC Glo™ developer reagent to each well.
-
Incubate for a further period to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. FRET Ligand Displacement Assay (for HDAC10): This assay is used for HDACs like HDAC10 that do not efficiently process standard peptidic substrates.
-
Principle: A fluorescently labeled ligand binds to the active site of HDAC10, resulting in a high Förster Resonance Energy Transfer (FRET) signal. An inhibitor competing for the same binding site will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of the test compounds.
-
In a suitable microplate, add the HDAC10 enzyme, the fluorescent ligand, and the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Measure the FRET signal using a suitable plate reader.
-
Calculate the IC50 values from the dose-response curve of the inhibitor-induced decrease in the FRET signal.
-
Cellular Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the engagement of a compound with its target protein in living cells.
-
Principle: A target protein (HDAC10) is fused to a luciferase enzyme (e.g., NanoLuc), and a fluorescently labeled tracer compound that binds to the target is added to the cells. In the absence of a competing inhibitor, the tracer binds to the fusion protein, bringing the luciferase and the fluorophore in close proximity and generating a BRET signal. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect cells with a plasmid encoding the HDAC10-NanoLuc fusion protein.
-
Seed the transfected cells in a multi-well plate.
-
Add the fluorescent tracer and varying concentrations of the test compound (e.g., this compound).
-
Add the luciferase substrate.
-
Measure the BRET signal using a plate reader that can detect both the donor and acceptor emission wavelengths.
-
Determine the cellular IC50 values from the dose-dependent decrease in the BRET signal.
-
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HDAC10 inhibition by this compound.
Caption: Experimental workflow for comparing aza-SAHA derivatives.
References
- 1. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating HDAC10 as the Primary Target of DKFZ-748 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DKFZ-748 with other histone deacetylase 10 (HDAC10) inhibitors, focusing on experimental data that validates HDAC10 as the primary cellular target of this compound. The information is presented to aid researchers in selecting the appropriate chemical probes for their studies and to provide context for the development of novel HDAC10-targeted therapeutics.
Executive Summary
This compound has emerged as a highly potent and selective chemical probe for studying the biological functions of HDAC10.[1] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and can lead to broad cellular effects, this compound was developed through a rational design approach to achieve remarkable selectivity for HDAC10.[2] This guide presents a compilation of biochemical and cellular data that collectively validate HDAC10 as the primary target of this compound. We compare its performance against other known HDAC10 inhibitors and provide detailed experimental protocols for key target validation assays.
Comparative Analysis of HDAC10 Inhibitors
The potency and selectivity of this compound have been extensively characterized and compared to other small molecule inhibitors with activity against HDAC10. The following tables summarize the inhibitory activity (IC50 or pIC50) of this compound and other compounds against HDAC10 and other HDAC isoforms.
Table 1: In Vitro Potency and Selectivity of HDAC10 Inhibitors
| Inhibitor | HDAC10 IC50 (nM) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Selectivity (HDAC6/HDAC10) | Reference |
| This compound | 5 | 13 | 3 | 1.3 | ~600-fold | [2] |
| Tubastatin A | 28 | 2.5 | 0.015 | 0.86 | ~0.5-fold | [3] |
| 10c | 25 | >10 | 2.34 | 0.36 | ~94-fold | [3] |
| 13b | 21 | >10 | 1.85 | 0.42 | ~88-fold | [3] |
| TH34 | 7700 | - | - | 1900 | - | [4] |
Table 2: Cellular Target Engagement of HDAC10 Inhibitors
| Inhibitor | HDAC10 pIC50 (cellular) | Notes | Reference |
| This compound | 7.66 | Demonstrates excellent cellular target engagement and selectivity. | [2][5] |
| DKFZ-728 | - | A precursor to this compound with good selectivity. | [2] |
| 37 | - | An aza-SAHA derivative with high selectivity. | [2] |
Experimental Validation of HDAC10 as the Primary Target of this compound
Multiple orthogonal experimental approaches have been employed to unequivocally demonstrate that this compound directly engages and inhibits HDAC10 in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. Treatment of cells with this compound has been shown to increase the thermal stability of HDAC10, providing direct evidence of target engagement in a physiological setting.[2]
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for HDAC10 CETSA:
-
Cell Culture and Treatment: Plate neuroblastoma BE(2)-C cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Heat the cell suspensions in a PCR cycler for 3 minutes at a temperature gradient ranging from 40°C to 65°C, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HDAC10 by Western blotting using an HDAC10-specific antibody. Increased band intensity in the this compound-treated samples at higher temperatures compared to the vehicle control indicates thermal stabilization and target engagement.
Chemoproteomic Profiling
Chemoproteomics using affinity-based probes confirms the high selectivity of this compound for HDAC10 across the entire proteome. In these experiments, a broad-spectrum HDAC inhibitor is immobilized on beads and used to pull down HDACs and their associated proteins from cell lysates. Competition with a free inhibitor like this compound is then quantified by mass spectrometry. These studies have demonstrated that this compound potently and selectively displaces HDAC10 from the affinity matrix with minimal impact on other HDACs or off-target proteins.[2]
Experimental Workflow for Chemoproteomic Profiling
Caption: Workflow for Chemoproteomic Profiling.
Detailed Protocol for Chemoproteomic Profiling of this compound:
-
Preparation of Affinity Matrix: A non-selective HDAC inhibitor (e.g., a derivative of SAHA) is coupled to sepharose beads.
-
Cell Lysis: Prepare lysates from a relevant cell line (e.g., K562 or BE(2)-C).
-
Competition Binding: Incubate the cell lysate with the affinity matrix in the presence of increasing concentrations of this compound or vehicle control.
-
Affinity Capture and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins that were competed off by this compound. A significant reduction in the amount of HDAC10 pulled down in the presence of this compound, with minimal effect on other proteins, confirms its high selectivity.
Immunoprecipitation-Mass Spectrometry (IP-MS)
To further confirm the direct interaction between this compound and HDAC10, immunoprecipitation of endogenous HDAC10 followed by mass spectrometry can be performed. This experiment can identify proteins that co-precipitate with HDAC10 and can be used to confirm that this compound treatment does not disrupt the native HDAC10 complex but rather directly engages the enzyme.
Experimental Workflow for Immunoprecipitation-Mass Spectrometry
Caption: Workflow for Immunoprecipitation-Mass Spectrometry.
Detailed Protocol for HDAC10 IP-MS:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HDAC10 antibody conjugated to magnetic or agarose beads overnight at 4°C.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the HDAC10 and its interacting partners from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify HDAC10 and its co-immunoprecipitated proteins.
HDAC10 Signaling and Function
HDAC10 is unique among the HDAC family as it is a polyamine deacetylase, with a preference for N8-acetylspermidine.[2] By deacetylating polyamines, HDAC10 plays a crucial role in regulating cellular processes such as autophagy and cell proliferation.[6] Inhibition of HDAC10 with this compound has been shown to lead to an accumulation of acetylated polyamines, confirming its enzymatic function in cells.[2]
HDAC10 Signaling Pathway
Caption: HDAC10 deacetylates polyamines, influencing autophagy and cell growth.
Conclusion
The collective evidence from biochemical assays, cellular thermal shift assays, and chemoproteomic profiling strongly validates HDAC10 as the primary and direct target of this compound in cells. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the specific roles of HDAC10 in health and disease. This guide provides researchers with the necessary comparative data and experimental frameworks to confidently utilize this compound in their investigations of HDAC10 biology and to inform the development of next-generation HDAC10-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
DKFZ-748: A Comparative Analysis of Cross-Reactivity Against HDAC Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DKFZ-748's inhibitory activity across various Histone Deacetylase (HDAC) isoforms, supported by experimental data and detailed protocols.
This compound has emerged as a potent and highly selective chemical probe for studying the function of HDAC10.[1][2][3] Unlike pan-HDAC inhibitors such as Vorinostat (SAHA), which broadly target multiple HDAC enzymes, this compound was developed through a targeted "aza-scan" that transformed an unselective inhibitor into a specific HDAC10 inhibitor.[1][2] This exceptional selectivity makes it an invaluable tool for dissecting the specific roles of HDAC10 in cellular processes, which are linked to cancer, inflammatory diseases, and neurodegeneration.[3]
Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of HDAC isoforms. The data clearly demonstrates the compound's remarkable selectivity for HDAC10 over other HDACs.
| HDAC Isoform | Target Class | IC50 (nM) | Selectivity Factor (fold vs. HDAC10) |
| HDAC10 | Class IIb | 5 | 1 |
| HDAC1 | Class I | 13,000 | 2,600 |
| HDAC2 | Class I | 51,000 | 10,200 |
| HDAC3 | Class I | <100,000 | >20,000 |
| HDAC6 | Class IIb | 3,000 | 600 |
| HDAC8 | Class I | 1,300 | 260 |
Data sourced from in vitro enzymatic assays (HDAC-Glo™).[4]
Chemoproteomic profiling has further confirmed the exquisite cellular HDAC10-selectivity of this compound.[1][2] In cellular thermal shift assays (CETSA), this compound demonstrated potent and selective engagement of HDAC10 in intact cells.[2]
Experimental Methodologies
Reproducible and rigorous experimental design is crucial for validating the selectivity of any chemical probe. Below are detailed protocols for key experiments used to determine the cross-reactivity profile of HDAC inhibitors like this compound.
In Vitro HDAC Enzymatic Assay (Luminogenic)
This assay quantifies the inhibitory potency of a compound against isolated, recombinant HDAC enzymes.
Principle: The assay utilizes a luminogenic substrate that is deacetylated by the HDAC enzyme. A developer reagent then cleaves the deacetylated substrate, releasing a luminescent signal that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this signal.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., SAHA) in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, etc.) in assay buffer to their optimal concentrations. Prepare the luminogenic HDAC substrate according to the manufacturer's instructions (e.g., HDAC-Glo™ I/II/Class IIa assays).
-
Reaction Setup: In a 384-well white microplate, add the diluted compounds, followed by the recombinant HDAC enzyme.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate to each well. Incubate the plate at 37°C for 60 minutes to allow the reaction to proceed.
-
Signal Development: Add the developer reagent (e.g., HDAC-Glo™ Developer Reagent) to each well to stop the enzymatic reaction and generate the luminescent signal. Incubate at room temperature for 15-20 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). This thermal shift can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., BE(2)-C neuroblastoma cells) to 70-80% confluency. Treat the cells with either a vehicle control (DMSO) or this compound at a desired concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend them in a suitable buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble HDAC10 protein in each sample using Western blotting or an ELISA.
-
Data Analysis: Generate melting curves by plotting the percentage of soluble HDAC10 as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the curve for the this compound-treated sample indicates target engagement and stabilization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor selectivity.
References
- 1. Aza-SAHA Derivatives Are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Comparative Analysis of DKFZ-748 and Tubastatin A on HDAC6 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely discussed histone deacetylase (HDAC) inhibitors, DKFZ-748 and Tubastatin A, with a specific focus on their activity related to HDAC6. This analysis is supported by experimental data to facilitate informed decisions in research applications.
Executive Summary
This guide reveals a critical distinction between this compound and Tubastatin A in the context of HDAC6 inhibition. Tubastatin A is a potent and highly selective inhibitor of HDAC6, making it a valuable tool for studying the cellular functions of this specific enzyme. In stark contrast, this compound is a potent and selective inhibitor of HDAC10, exhibiting minimal activity against HDAC6. Therefore, these two compounds serve distinct purposes in HDAC-related research and should not be used interchangeably for studying HDAC6.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and Tubastatin A against various HDAC isoforms. This data highlights the significant differences in their potency and selectivity, particularly concerning HDAC6.
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC1 | 13,000 | ~0.002-fold |
| HDAC2 | 51,000 | ~0.0008-fold |
| HDAC3 | <100,000 | <0.0004-fold |
| HDAC6 | 3,000 - 39,800 * | 1-fold |
| HDAC8 | 1,300 | ~0.03-fold |
| HDAC10 | 5 - 22 | 1809-fold |
*Note: The IC50 value for this compound against HDAC6 has been reported with variability. One source indicates an IC50 of 3 µM (3,000 nM)[1], while another study could not accurately determine the pIC50 due to lack of activity and used the assay limit of pIC50 = 4.4, which corresponds to an IC50 of approximately 39.8 µM (39,800 nM).
Table 2: Inhibitory Activity (IC50) of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC1 | >10,000 | >667-fold |
| HDAC2 | >10,000 | >667-fold |
| HDAC3 | >10,000 | >667-fold |
| HDAC6 | 15 | 1-fold |
| HDAC8 | 855 | ~0.017-fold |
| Other Isoforms | >10,000 | >667-fold |
Data compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds like this compound and Tubastatin A.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compounds (this compound, Tubastatin A) dissolved in DMSO
-
96-well black microplates
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (this compound and Tubastatin A) in DMSO and then in assay buffer to achieve the desired final concentrations.
-
Dilute the recombinant HDAC6 enzyme to a working concentration in pre-chilled assay buffer.
-
Prepare the HDAC6 substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the diluted test compound or vehicle (DMSO) as a control.
-
Add the diluted HDAC6 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment.
Materials:
-
Cultured cells expressing HDAC6
-
Test compounds (this compound, Tubastatin A)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against HDAC6 and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a set time (e.g., 3 minutes). This creates a melting curve for the target protein.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HDAC6 at each temperature point using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 and the loading control.
-
Plot the amount of soluble HDAC6 as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving HDAC6 and the general workflow of an in vitro HDAC assay.
Caption: HDAC6 Signaling Pathway and the effect of Tubastatin A.
Caption: Experimental Workflow for In Vitro HDAC Assay.
Conclusion
The comparative analysis unequivocally demonstrates that this compound and Tubastatin A are not interchangeable for the study of HDAC6. Tubastatin A is a potent and selective inhibitor of HDAC6, making it a suitable tool for investigating the biological roles of this enzyme.[2][3] Conversely, this compound is a highly selective inhibitor of HDAC10 with negligible activity against HDAC6 at typical screening concentrations.[1][4] Researchers should carefully consider the distinct selectivity profiles of these compounds when designing experiments to ensure the accurate attribution of observed biological effects to the inhibition of the intended HDAC isoform. Some studies suggest that at higher concentrations, Tubastatin A may exhibit off-target effects on other HDACs and even sirtuins, a factor to consider in experimental design.[5][6] The high selectivity of this compound for HDAC10 suggests fewer off-target effects on other HDACs.[7] This guide provides the necessary data and protocols to aid in the appropriate selection and use of these inhibitors in future research endeavors.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potential Synergy: A Comparative Guide to DKFZ-748 and Bortezomib in Multiple Myeloma
For researchers, scientists, and drug development professionals, the quest for more effective combination therapies in multiple myeloma is a continuous endeavor. This guide provides a comparative analysis of the selective HDAC10 inhibitor, DKFZ-748, and the proteasome inhibitor, bortezomib, exploring the potential for synergistic anti-myeloma activity. While direct preclinical or clinical data on the combination of this compound and bortezomib is not yet available, this guide will delve into their individual mechanisms of action and the well-established synergistic relationship between HDAC inhibitors and proteasome inhibitors to build a strong scientific rationale for their combined use.
At a Glance: this compound and Bortezomib
| Feature | This compound | Bortezomib |
| Drug Class | Selective Histone Deacetylase (HDAC) 10 Inhibitor | Proteasome Inhibitor |
| Primary Mechanism of Action | Inhibits the deacetylation of polyamines, leading to altered cellular processes and potential tumor growth inhibition.[1][2][3] | Reversibly inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[4][5][6] |
| Status in Multiple Myeloma | Preclinical; not yet evaluated in combination with bortezomib. | FDA-approved for the treatment of multiple myeloma.[4] |
| Reported Effects in Cancer Cells | Dose-dependent growth inhibition in HeLa cells under polyamine-limiting conditions.[1][2] | Induction of apoptosis, cell cycle arrest, and inhibition of NF-κB signaling in multiple myeloma cells.[5][6][7] |
Delving into the Mechanisms of Action
This compound: A Selective HDAC10 Inhibitor
This compound is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10).[1][8] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms, this compound's specificity offers the potential for a more targeted therapeutic effect with a potentially better safety profile. HDAC10 is unique among HDACs as it primarily functions as a polyamine deacetylase.[2][3] Polyamines are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. By inhibiting HDAC10, this compound prevents the deacetylation of polyamines, leading to their accumulation and subsequent disruption of these critical cellular processes.[2] Preclinical studies have shown that this compound can induce dose-dependent growth inhibition in cancer cells, particularly under conditions of limited polyamine availability.[1][2]
Bortezomib: A Potent Proteasome Inhibitor
Bortezomib is a first-in-class proteasome inhibitor that has become a cornerstone of multiple myeloma therapy.[4][5] It reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[4][6] This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering a cascade of events that are detrimental to cancer cells. Key downstream effects of bortezomib include the induction of endoplasmic reticulum (ER) stress, cell cycle arrest at the G2-M phase, and ultimately, apoptosis.[6][7] Furthermore, bortezomib has been shown to inhibit the NF-κB signaling pathway, a crucial survival pathway for multiple myeloma cells, by preventing the degradation of its inhibitor, IκB.[5][6]
The Scientific Rationale for Synergy
The combination of HDAC inhibitors and proteasome inhibitors has demonstrated significant synergistic anti-myeloma activity in numerous preclinical and clinical studies.[9][10][11][12] This synergy is thought to arise from the dual blockade of two major protein degradation pathways in the cell: the proteasome and the aggresome pathway.
When the proteasome is inhibited by bortezomib, ubiquitinated proteins accumulate and are shunted to the aggresome pathway for clearance. This pathway relies on HDAC6, another member of the HDAC family, to transport these protein aggregates. Pan-HDAC inhibitors and selective HDAC6 inhibitors have been shown to disrupt this process, leading to a massive build-up of toxic protein aggregates and enhanced apoptosis.[9][13]
While this compound is selective for HDAC10, the potential for synergy with bortezomib can be hypothesized through several mechanisms:
-
Enhanced Proteotoxic Stress: By modulating polyamine metabolism, this compound could further disrupt cellular homeostasis and protein folding, thereby exacerbating the proteotoxic stress induced by bortezomib.
-
Modulation of Apoptotic Pathways: Both HDAC inhibitors and proteasome inhibitors are known to modulate key regulators of apoptosis. Their combined action could lead to a more potent induction of programmed cell death.
-
Overcoming Drug Resistance: Combination therapies are a key strategy to overcome the development of drug resistance. The distinct mechanisms of action of this compound and bortezomib could target myeloma cells through different vulnerabilities, potentially preventing the emergence of resistant clones.
Experimental Protocols
While specific experimental data for the this compound and bortezomib combination is unavailable, the following are standard protocols used to evaluate the synergistic effects of drug combinations in multiple myeloma research:
1. Cell Viability and Proliferation Assays:
-
Method: Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226) are treated with a range of concentrations of this compound alone, bortezomib alone, and the combination of both drugs for 24, 48, and 72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
2. Apoptosis Assays:
-
Method: Apoptosis is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated as described above and then stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells).
-
Data Analysis: The percentage of apoptotic cells in each treatment group is compared to determine if the combination treatment induces a significantly higher level of apoptosis than the single agents.
3. Western Blot Analysis:
-
Method: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key proteins involved in the unfolded protein response (e.g., CHOP, BiP), apoptosis (e.g., cleaved caspase-3, PARP), and cell cycle regulation.
-
Data Analysis: Changes in the expression and cleavage of these proteins are analyzed to elucidate the molecular mechanisms underlying the synergistic effects.
4. In Vivo Xenograft Models:
-
Method: Immunocompromised mice are subcutaneously or intravenously injected with human multiple myeloma cells. Once tumors are established, mice are treated with this compound, bortezomib, the combination, or a vehicle control.
-
Data Analysis: Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Kaplan-Meier survival analysis can also be performed.
Visualizing the Pathways
To better understand the individual and potentially combined effects of this compound and bortezomib, the following diagrams illustrate their primary mechanisms of action and a hypothetical workflow for evaluating their synergy.
Caption: Mechanism of action of this compound as an HDAC10 inhibitor.
Caption: Mechanism of action of Bortezomib as a proteasome inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic induction of oxidative injury and apoptosis in human multiple myeloma cells by the proteasome inhibitor bortezomib and histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC Inhibitors Exert Anti-Myeloma Effects through Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of DKFZ-748 Compared to Pan-HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective HDAC10 inhibitor, DKFZ-748, and pan-HDAC inhibitors, with a focus on their therapeutic window. The information presented is based on available preclinical data and is intended to inform research and development decisions in the field of epigenetic cancer therapy.
Introduction to HDAC Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3] In many cancers, the dysregulation of HDAC activity is associated with the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.[2][3]
Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, target multiple HDAC isoforms.[4] While they have shown clinical efficacy in certain hematological malignancies, their broad activity can lead to a range of side effects, including fatigue, nausea, diarrhea, and thrombocytopenia, which can limit their therapeutic window.[5][6] This has driven the development of isoform-selective HDAC inhibitors with the aim of achieving a more favorable safety profile while retaining or enhancing anti-tumor efficacy.[7]
This compound is a recently developed, highly selective inhibitor of HDAC10.[8][9] This guide evaluates the currently available data to compare the therapeutic window of this compound with that of pan-HDAC inhibitors.
Mechanism of Action: Selective vs. Pan-Inhibition
The fundamental difference between this compound and pan-HDAC inhibitors lies in their target specificity.
This compound: A Selective HDAC10 Inhibitor
This compound was developed by modifying the structure of the pan-HDAC inhibitor Vorinostat, leading to a molecule with high selectivity for HDAC10.[8] Unlike most other HDACs, which primarily deacetylate histone proteins, HDAC10 has been identified as a polyamine deacetylase.[8] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[10] By inhibiting HDAC10, this compound prevents the deacetylation of acetylated polyamines, thereby interfering with polyamine metabolism in cancer cells.[8] This selective mechanism of action suggests that this compound's effects will be most pronounced in cancer cells that are dependent on polyamine recycling.
Pan-HDAC Inhibitors: Broad Epigenetic Modulation
Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, non-selectively target a wide range of HDAC isoforms, including Class I and Class II HDACs.[4] This leads to the hyperacetylation of a multitude of histone and non-histone proteins.[3] The consequences of this broad inhibition are widespread, affecting numerous cellular processes including:
-
Gene Expression: Reactivation of tumor suppressor genes.[3]
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[3]
-
Apoptosis: Induction of programmed cell death through various pathways.[3]
-
DNA Damage Repair: Interference with DNA repair mechanisms.[11]
-
Angiogenesis: Inhibition of new blood vessel formation.[12]
This multi-pronged attack contributes to their anti-tumor activity but also to their toxicity in normal tissues.
Comparative Efficacy
A direct comparison of the in vivo efficacy of this compound and pan-HDAC inhibitors is currently limited by the lack of published in vivo studies for this compound. The available data is summarized below.
Table 1: In Vitro Efficacy of this compound and Pan-HDAC Inhibitors
| Compound | Target(s) | Cell Line | Assay | Efficacy Metric (IC50) | Reference |
| This compound | HDAC10 | HeLa (polyamine-limited) | Growth Inhibition | Dose-dependent inhibition | [8][9] |
| Hut78 (CTCL) | Cell Viability | 137 µM | [13] | ||
| SeAx (CTCL) | Cell Viability | 161 µM | [13] | ||
| Vorinostat (SAHA) | Pan-HDAC | Various | Growth Inhibition | 0.48 - 9.77 µM | [14] |
| Panobinostat | Pan-HDAC | Neuroblastoma cell lines | Cell Proliferation | 21.9 - 75.4 nM | [15] |
Note: The efficacy of this compound appears to be highly context-dependent, showing significant effects primarily under conditions of polyamine limitation.
Table 2: In Vivo Efficacy of Pan-HDAC Inhibitors in Mouse Models
| Compound | Cancer Model | Dosing | Efficacy Outcome | Reference |
| Vorinostat (SAHA) | Neuroblastoma Xenograft | 150 mg/kg i.p. | Decreased tumor volume (in combination with radiation) | [11][16] |
| Panobinostat | Neuroblastoma (TH-MYCN) | Not specified | Significant improvement in survival, tumor regression | [10] |
| Meningioma Xenograft | 20 mg/kg i.p. | Extended median survival | [17] | |
| Triple Negative Breast Cancer Xenograft | 10 mg/kg/day | Significant decrease in tumor volume | [5] |
Comparative Toxicity and Safety Profile
A key differentiator for selective inhibitors is the potential for an improved safety profile.
This compound
In vitro studies have indicated that this compound is "hardly toxic to cells" under normal culture conditions.[18] Selective HDAC10 inhibitors, including this compound, have been reported to show a lack of growth inhibition or cytotoxic effects in various cell lines at concentrations that fully inhibit HDAC10.[8] This suggests a potentially favorable safety profile, although in vivo toxicity studies are needed for confirmation.
Pan-HDAC Inhibitors
The toxicity of pan-HDAC inhibitors has been well-documented in both preclinical and clinical studies.
Table 3: In Vivo Toxicity of Pan-HDAC Inhibitors in Mouse Models
| Compound | Animal Model | Dosing | Toxicity Observations | Reference |
| Vorinostat (SAHA) | Wild-type mice | >300 mg/kg (in drinking water) | Dramatic weight loss | [19] |
| Xenograft-bearing mice | Not specified | 12.3% treatment-related deaths | [14] | |
| Panobinostat | Multiple Myeloma Xenograft | 20 mg/kg | Maximum Tolerated Dose (MTD) established due to <15% body weight loss | [20] |
In clinical settings, dose-limiting toxicities for pan-HDAC inhibitors include fatigue, anorexia, diarrhea, and hematological toxicities such as thrombocytopenia.[5][21]
Therapeutic Window Comparison
The therapeutic window is the range between the minimum effective dose and the maximum tolerated dose. A wider therapeutic window is indicative of a safer drug.
Based on the available data, a direct quantitative comparison of the therapeutic window of this compound and pan-HDAC inhibitors is not yet possible. However, we can make a qualitative assessment:
-
This compound: The high selectivity and low in vitro cytotoxicity of this compound suggest the potential for a wide therapeutic window. Its efficacy appears to be targeted to a specific metabolic vulnerability (polyamine dependence), while its toxicity to normal cells seems to be low. This profile is promising but requires validation through in vivo studies.
-
Pan-HDAC Inhibitors: The broad mechanism of action of pan-HDAC inhibitors leads to both efficacy and significant toxicity. Their therapeutic window is relatively narrow, and managing side effects is a key aspect of their clinical use.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy and toxicity of HDAC inhibitors.
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the HDAC inhibitor (e.g., this compound, Vorinostat) for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound). Administer the drug according to the planned schedule, dose, and route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Compare the tumor growth rates and survival between the treatment and control groups.
Acute In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
-
Animal Acclimation: Acclimate healthy mice to the laboratory conditions for at least one week.
-
Dose Escalation: Administer the test compound at escalating doses to different cohorts of mice.
-
Observation: Closely monitor the animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for a defined period (e.g., 14 days).
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or mortality).
-
Histopathology: At the end of the study, major organs can be collected for histopathological examination to identify any drug-related tissue damage.
Conclusion
The development of the selective HDAC10 inhibitor this compound represents a promising strategy to overcome the limitations of pan-HDAC inhibitors. The available in vitro data suggests that this compound has a favorable safety profile with targeted efficacy in a specific cellular context. This profile points towards a potentially wider therapeutic window compared to pan-HDAC inhibitors like Vorinostat and Panobinostat, which are associated with significant mechanism-based toxicities.
References
- 1. genecards.org [genecards.org]
- 2. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Long term, continuous exposure to panobinostat induces terminal differentiation and long term survival in the TH-MYCN neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Panobinostat Synergistically Enhances the Cytotoxic Effects of Cisplatin, Doxorubicin or Etoposide on High-Risk Neuroblastoma Cells | PLOS One [journals.plos.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 19. researchgate.net [researchgate.net]
- 20. JCI Insight - Histone deacetylase inhibitor panobinostat induces calcineurin degradation in multiple myeloma [insight.jci.org]
- 21. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Engagement of DKFZ-748: A Comparative Guide to BRET and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target engagement of DKFZ-748, a selective inhibitor of Histone Deacetylase 10 (HDAC10).[1][2] A robust confirmation of target engagement in a cellular context is a critical step in the validation of selective chemical probes and the development of novel therapeutics. Here, we detail the application of a Bioluminescence Resonance Energy Transfer (BRET) assay for this purpose and compare its performance with alternative established methods.
Introduction to this compound and its Target, HDAC10
This compound is a potent and highly selective chemical probe for HDAC10.[3] Unlike many other histone deacetylases, HDAC10's primary substrates are polyamines, and it plays a role in processes such as polyamine metabolism, which is crucial for cell growth.[4][5][6] Dysregulation of HDAC10 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][6] this compound was developed to enable the specific investigation of HDAC10 function.[3]
The on-target activity of this compound has been previously validated using a combination of biochemical, cellular, and biophysical methods, including thermal shift assays.[3] This guide introduces the NanoBRET™ Target Engagement assay as a powerful, quantitative, live-cell method to further confirm and characterize the interaction of this compound with HDAC10.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the desired throughput, the need for live-cell data, and the availability of specific reagents. Below is a comparison of key methods for validating this compound's engagement with HDAC10.
| Assay | Principle | Advantages | Limitations | Typical Readout | Throughput |
| NanoBRET™ Target Engagement Assay | Measures the proximity of a NanoLuc®-tagged HDAC10 and a fluorescent tracer in live cells.[7] this compound competes with the tracer, reducing the BRET signal.[7] | Real-time, live-cell measurements; quantitative assessment of affinity and residence time; high sensitivity.[7][8] | Requires genetic modification (NanoLuc® fusion); development of a specific fluorescent tracer is necessary.[9] | Ratiometric measurement of bioluminescence and fluorescence. | High |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (HDAC10) against thermal denaturation.[10] The amount of soluble protein remaining after heating is quantified.[10] | Label-free; measures engagement with endogenous protein.[9] | Indirect measurement of binding; can be labor-intensive (Western blot format); high-throughput formats require specific instrumentation.[9][11] | Western Blot, ELISA, or reporter-based assays (e.g., SplitLuc CETSA).[4] | Low to High (format dependent) |
| Cellular Activity Assay (Polyamine Acetylation) | Measures the functional consequence of HDAC10 inhibition by quantifying the accumulation of acetylated polyamines. | Directly measures the biological outcome of target engagement. | Indirect; can be influenced by off-target effects or downstream signaling events. | Mass Spectrometry or specific antibody-based detection. | Low to Medium |
| PROTAC-Based Degrader Assay | A PROTAC (Proteolysis-Targeting Chimera) containing an HDAC10 ligand induces the degradation of the target protein. Competition with this compound would prevent this degradation. | Provides a functional readout of target binding in a cellular context. | Requires the synthesis of a specific PROTAC for HDAC10; indirect measurement of binding. | Western Blot to quantify HDAC10 protein levels. | Low to Medium |
Experimental Protocols
NanoBRET™ Target Engagement Assay for this compound
This protocol outlines the steps for a NanoBRET™ assay to quantify the engagement of this compound with HDAC10 in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding HDAC10-NanoLuc® fusion protein
-
Fluorescent tracer specific for the HDAC10 active site
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the HDAC10-NanoLuc® expression plasmid.
-
Cell Plating: Seed the transfected cells into 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.
-
Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration.
-
Compound Treatment: Add the serially diluted this compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add Nano-Glo® Live Cell Reagent to all wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot the data against the concentration of this compound to determine the IC50 value, which reflects the cellular potency of the compound.
Visualizing Key Processes
To aid in the understanding of the underlying principles, the following diagrams illustrate the HDAC10 signaling pathway and the experimental workflows.
References
- 1. PROTAC chemical probes for histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation and Phenocopy HDAC10 Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A specific inhibitor allows to study an enigmatic enzyme - German Cancer Research Center [dkfz.de]
- 7. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
Investigating Resistance to DKFZ-748: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential resistance mechanisms to the selective HDAC10 inhibitor, DKFZ-748. By examining its performance alongside other histone deacetylase (HDAC) inhibitors, this document offers insights into overcoming therapeutic resistance, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of histone deacetylase 10 (HDAC10), an enzyme involved in the deacetylation of polyamines.[1] Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. By inhibiting HDAC10, this compound disrupts polyamine metabolism, leading to dose-dependent growth inhibition in cancer cell lines such as HeLa.[1] While promising, the potential for acquired resistance to this compound, a common challenge with targeted therapies, necessitates a thorough investigation of the underlying molecular mechanisms. This guide explores these potential resistance pathways by drawing parallels with established resistance mechanisms to other HDAC inhibitors and provides the necessary experimental framework to investigate them.
Comparative Efficacy of HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent HDAC inhibitors in various cancer cell lines. This data serves as a baseline for sensitivity before the development of resistance.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Hut78 (Cutaneous T-cell Lymphoma) | 137 µM | [2] |
| SeAx (Cutaneous T-cell Lymphoma) | 161 µM | [2] | |
| CTCL Primary Cells | 50 µM | [2] | |
| Vorinostat | SW-982 (Synovial Sarcoma) | 8.6 µM | |
| SW-1353 (Chondrosarcoma) | 2.0 µM | ||
| A549 (Non-small Cell Lung Cancer) | 1.94 µM | [3] | |
| OCI-AML3 (Acute Myeloid Leukemia) | 0.42 µM (72h) | [4] | |
| Panobinostat | SW-982 (Synovial Sarcoma) | 0.1 µM | |
| SW-1353 (Chondrosarcoma) | 0.02 µM | ||
| Colon Cancer Cell Lines | 5.5–25.9 µM | [5] | |
| Romidepsin | Hut-78 (T-cell Lymphoma) | 0.038–6.36 nM | [6] |
| Karpas-299 (T-cell Lymphoma) | 0.44–3.87 nM | [6] | |
| OCI-AML3 (Acute Myeloid Leukemia) | 1-1.8 nM (72h) | [7] |
Potential Resistance Mechanisms to this compound
Based on established resistance mechanisms to other HDAC inhibitors, several pathways may contribute to reduced sensitivity to this compound. These include the upregulation of pro-survival signaling and alterations in apoptotic machinery.
Upregulation of Pro-Survival Signaling Pathways
Cancer cells can develop resistance to HDAC inhibitors by activating pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[8][9][10][11] Activation of these cascades can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.
The following diagram illustrates the potential interplay between HDAC10 inhibition by this compound and the activation of these survival pathways.
Caption: Potential resistance to this compound via PI3K/Akt and MAPK/ERK pathway activation.
Alterations in Apoptotic Pathways
Another key mechanism of resistance to HDAC inhibitors involves the modulation of apoptotic pathways. Overexpression of anti-apoptotic proteins, such as Bcl-2, can render cancer cells resistant to drug-induced cell death.[12][13][14][15] Conversely, downregulation of pro-apoptotic proteins can also contribute to resistance.
The following diagram depicts how alterations in the balance of pro- and anti-apoptotic proteins can lead to resistance.
Caption: Resistance to this compound through upregulation of the anti-apoptotic protein Bcl-2.
Experimental Protocols
To investigate these potential resistance mechanisms, the following experimental protocols are provided.
Generation of this compound Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for downstream mechanistic studies.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., Hut78, HeLa) in its recommended complete growth medium.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or resazurin assay).
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to the IC25 (25% inhibitory concentration).
-
Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor cell viability and morphology closely at each step. If significant cell death occurs, reduce the concentration increment.
-
Continue this process until the cells can proliferate in the presence of a this compound concentration that is significantly higher (e.g., 5 to 10-fold) than the initial IC50.
-
-
Characterization of Resistant Cells:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Maintain a continuous culture of the resistant cells in the presence of the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and other HDAC inhibitors on sensitive and resistant cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound and other HDAC inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the HDAC inhibitors in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling and Apoptotic Proteins
Objective: To assess the expression and phosphorylation status of key proteins in the PI3K/Akt, MAPK/ERK, and apoptotic pathways in sensitive versus resistant cells.
Materials:
-
Parental and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
The following diagram outlines the general workflow for investigating resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
By employing the comparative data and detailed protocols within this guide, researchers can effectively investigate and understand the potential mechanisms of resistance to this compound. This knowledge is crucial for the development of rational combination therapies and strategies to overcome resistance, ultimately improving the therapeutic potential of this novel HDAC10 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HDAC3 is critical in tumor development and therapeutic resistance in Kras-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT activation controls cell survival in response to HDAC6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histone deacetylase 6 destabilizes ERK phosphorylation and suppresses cancer proliferation via modulation of the tubulin acetylation-GRP78 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Combined histone deacetylase inhibition and tamoxifen induces apoptosis in tamoxifen-resistant breast cancer models, by reversing Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling DKFZ-748
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the handling, storage, and disposal of DKFZ-748, a selective HDAC10 inhibitor. In the absence of a specific Material Safety Data Sheet (MSDS), and given its potent and selective enzymatic inhibition, this compound should be handled with the utmost care, treating it as a potentially hazardous compound. The following procedures are based on established best practices for managing potent research chemicals and ensuring laboratory safety.
Essential Safety and Handling Protocols
Personnel handling this compound must adhere to stringent safety protocols to minimize exposure risk. The primary principle is to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel involved in the handling of this compound. This includes:
-
Respiratory Protection: A properly fitted NIOSH-approved respirator is essential, particularly when handling the compound in its solid, powdered form or when creating solutions.
-
Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves should be worn and changed frequently. Double-gloving is recommended, especially during procedures with a higher risk of contamination.
-
Body Protection: A lab coat, worn fully buttoned, is required. For procedures involving larger quantities or with a significant risk of spillage, disposable coveralls are recommended.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure. All handling of this compound, especially of the solid compound, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of this compound within the laboratory, from receipt to disposal, is critical for maintaining a safe working environment.
Storage and Solution Preparation
Proper storage is crucial for maintaining the integrity of this compound and ensuring its efficacy in experiments.
| Parameter | Guideline |
| Storage Temperature (Solid) | Store as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. |
| Storage Temperature (In Solvent) | Store in solvent at -80°C for up to 6 months or at -20°C for up to 1 month. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions, typically at a concentration of 10 mM. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: All contaminated materials, including pipette tips, tubes, gloves, and any excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Potentially Mutagenic").
-
Waste Pickup: Disposal must be handled through the institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]
-
Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
